4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
Description
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-4-5-13-10-6-8(7-12)2-3-9(10)11/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHBKMPLXRGBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380050 | |
| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141103-93-7 | |
| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, potential synthesis, and prospective biological significance of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. Due to the limited availability of experimental data for this specific compound, this paper combines computed data with established methodologies for related compounds to offer a predictive and practical resource for researchers.
Physical and Chemical Properties
Quantitative data for this compound is primarily based on computational models, as experimental determination has not been widely reported in the literature. The following table summarizes the key computed physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| Exact Mass | 177.078978594 Da | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| CAS Number | 141103-93-7 | PubChem[1] |
| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde | PubChem[1] |
Note: A melting point of 152-155 °C has been reported for a structurally related compound, 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde, which features a ketone group in the oxazine ring.[2]
Proposed Synthesis Protocol
Proposed Reaction Scheme:
A potential synthesis could involve the reaction of 4-amino-3-hydroxybenzaldehyde with a 2-carbon electrophile followed by N-methylation. A more direct approach, analogous to known syntheses of N-substituted benzoxazines, would be the reaction of 4-formyl-2-((methylamino)methyl)phenol, which could be synthesized from 4-hydroxy-3-nitrobenzaldehyde through a series of steps including reduction of the nitro group, reductive amination with formaldehyde and methylamine, and subsequent cyclization.
A general, illustrative experimental protocol for the synthesis of a 1,4-benzoxazine ring system is provided below. Researchers would need to adapt and optimize this for the specific target compound.
General Experimental Protocol for Benzoxazine Synthesis:
-
Starting Materials: A substituted 2-aminophenol and a suitable aldehyde or ketone. For the target molecule, a plausible precursor would be 3-hydroxy-4-(methylamino)benzaldehyde.
-
Reaction: The substituted 2-aminophenol is dissolved in a suitable solvent such as ethanol or dioxane.
-
Addition: The aldehyde (in this case, a source of the -CH₂CH₂- unit, potentially from a protected bromoethanol followed by cyclization) is added to the solution, often in the presence of a base to facilitate the reaction.
-
Reflux: The reaction mixture is heated under reflux for several hours to drive the condensation and cyclization.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired benzoxazine derivative.
-
Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Significance and Investigative Workflow
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6] The presence of a carbaldehyde group at the 7-position of the benzoxazine ring in the target molecule provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Given the known biological activities of related benzoxazine derivatives, a logical workflow for investigating the potential of this compound and its derivatives would be as follows:
This workflow begins with the synthesis of the parent compound and the creation of a focused library of derivatives to explore the chemical space around the core scaffold. These compounds would then be subjected to a battery of biological screens to identify any promising activities. Positive hits would then progress to more detailed SAR studies and toxicity profiling to identify lead compounds for further optimization.
Signaling Pathway Analysis
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, based on the activities of other benzoxazine derivatives, it is plausible that this compound or its derivatives could interact with various biological targets. For instance, some anticancer benzoxazines have been found to inhibit specific kinases or other enzymes involved in cell proliferation and survival.[5]
A hypothetical signaling pathway that could be investigated, should the compound show anticancer activity, is the inhibition of a key signaling node involved in tumor growth.
This diagram illustrates a common signaling cascade in cancer cells. A logical starting point for mechanism-of-action studies for a novel anticancer benzoxazine would be to investigate its effect on key nodes of such pathways, for example, by assessing the phosphorylation status of receptor tyrosine kinases (RTKs) or downstream effectors like Akt and mTOR.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. While experimental data on its physical properties are scarce, computational data provides a solid foundation for its characteristics. The synthetic accessibility of the benzoxazine scaffold, coupled with the diverse biological activities exhibited by this class of compounds, makes the target molecule and its potential derivatives attractive candidates for further investigation in drug discovery programs. The provided workflows for synthesis and biological evaluation offer a strategic framework for researchers to unlock the therapeutic potential of this and related compounds.
References
An In-Depth Technical Guide to 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde, including its chemical structure, identifiers, and a summary of its known and predicted properties. This document is intended to serve as a foundational resource for professionals in research and drug development.
Chemical Structure and Identifiers
This compound is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to a 1,4-oxazine ring, with a methyl group attached to the nitrogen atom at position 4 and a carbaldehyde (formyl) group at position 7 of the benzoxazine core.
Table 1: Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 141103-93-7 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| SMILES | CN1CCOC2=C1C=C(C=C2)C=O |
| InChI | InChI=1S/C10H11NO2/c1-11-4-5-13-10-6-8(7-12)2-3-9(10)11/h2-3,6-7H,4-5H2,1H3 |
| InChIKey | WJHBKMPLXRGBGM-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The following table summarizes computed data available from public chemical databases.
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 177.20 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 177.07897859 g/mol |
| Monoisotopic Mass | 177.07897859 g/mol |
| Topological Polar Surface Area | 29.5 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 195 |
Synthesis and Characterization
A specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, the general synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is well-documented. A Chinese patent mentions the use of this compound as a reactant, suggesting it is synthetically accessible.[2]
General Synthetic Approach
A plausible synthetic route could involve the following conceptual steps, based on established benzoxazine chemistry:
Caption: A conceptual workflow for the synthesis of the target compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Signals for aromatic protons on the benzene ring. - A singlet for the aldehyde proton (-CHO). - Signals for the methylene protons (-O-CH₂- and -N-CH₂-) of the oxazine ring. - A singlet for the methyl protons (-N-CH₃). |
| ¹³C NMR | - Resonances for aromatic carbons. - A resonance for the carbonyl carbon of the aldehyde. - Resonances for the methylene carbons of the oxazine ring. - A resonance for the methyl carbon. |
| IR Spectroscopy | - A characteristic C=O stretching band for the aldehyde. - C-H stretching bands for aromatic and aliphatic protons. - C-N and C-O stretching bands. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Potential Applications
There is currently no specific information in the scientific literature regarding the biological activity of this compound. However, the broader class of benzoxazine derivatives has been reported to exhibit a wide range of pharmacological activities, including:
-
Anticancer Activity: Some benzoxazine derivatives have shown potent anti-proliferative effects against various cancer cell lines.[3]
-
Antimicrobial Activity: Antibacterial and antifungal properties have been observed in several benzoxazine compounds.
-
Anticonvulsant Activity: Certain derivatives have been investigated for their potential in treating seizures.
The presence of the carbaldehyde group at the 7-position and the methyl group at the 4-position of the dihydro-1,4-benzoxazine scaffold suggests that this compound could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality, in particular, serves as a versatile handle for further chemical modifications.
Future Research Directions
The lack of specific data on this compound highlights several opportunities for future research.
Caption: A proposed workflow for future investigation of the compound.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is predicted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this chemical.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. All laboratory work should be conducted in accordance with established safety protocols and with reference to a complete safety data sheet.
References
In-Depth Technical Guide: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde (CAS 141103-93-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines a key synthetic application, and discusses the broader biological context of the 1,4-benzoxazine scaffold.
Core Compound Data
This compound is a substituted benzoxazine derivative. The benzoxazine ring system is a privileged scaffold in drug discovery, known for its presence in various biologically active compounds.[1] This particular derivative features a methyl group at the 4-position (on the nitrogen atom) and a carbaldehyde (formyl) group at the 7-position of the aromatic ring.
Physical and Chemical Properties
Quantitative data for the compound are summarized in the table below. It is important to note that some of the physical properties, such as the boiling point, are predicted values from computational models.
| Property | Value | Source |
| CAS Number | 141103-93-7 | PubChem |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 177.20 g/mol | PubChem[2] |
| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde | PubChem[2] |
| Boiling Point (Predicted) | 336.5 ± 42.0 °C | ChemicalBook |
| Density (Predicted) | 1.181 ± 0.06 g/cm³ | ChemicalBook |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |
Spectroscopic Data
Synthesis and Reactions
A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific literature. However, its use as a reactant in subsequent synthetic steps has been documented, indicating its availability as a chemical intermediate.
Experimental Protocol: Reductive Amination
A key reaction involving this aldehyde is reductive amination, as described in Chinese patent CN112292377A. This procedure highlights its utility in constructing more complex molecules, particularly in the synthesis of O-GlcNAcase (OGA) inhibitors.[5][6]
Reaction: Reductive Amination of this compound.
Procedure: To a mixture of this compound (168 mg, 0.95 mmol) and triethylamine (Et₃N, 0.40 mL, 2.85 mmol) in methanol (MeOH, 3.08 mL), the desired amine is added.[5][6] The reaction mixture is stirred at room temperature for 16 hours.[5][6] Following the reaction period, water is added, and the product is extracted with ethyl acetate (EtOAc).[5][6] The combined organic layers are dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum.[5][6] The crude product is then purified by flash column chromatography on silica gel.[5][6]
This protocol demonstrates a standard and widely used method for the conversion of the aldehyde functionality into an amine, a crucial transformation in the synthesis of many pharmaceutical compounds.
Biological and Medicinal Context
While no specific biological activity has been reported for this compound itself, the broader class of 1,4-benzoxazine derivatives is of significant interest in medicinal chemistry due to a wide range of pharmacological activities.
Derivatives of the 1,4-benzoxazine scaffold have been investigated for their potential as:
-
Anticancer Agents: Certain benzoxazine derivatives have shown anti-proliferative activity against various cancer cell lines.
-
Antimicrobial Agents: The benzoxazine core is found in compounds with antibacterial and antifungal properties.
-
Enzyme Inhibitors: As exemplified by the use of the title compound in the synthesis of OGA inhibitors, the scaffold serves as a valuable starting point for designing molecules that can interact with specific biological targets.[5]
-
Cardiovascular and CNS Agents: The structural motif is also present in drugs targeting the cardiovascular and central nervous systems.
The biological activity is highly dependent on the nature and position of substituents on the benzoxazine ring system. The aldehyde functionality at the 7-position of the title compound provides a convenient chemical handle for further synthetic modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
Visualizations
Logical Relationship: Synthesis of OGA Inhibitor Intermediate
The following diagram illustrates the logical flow of the reductive amination reaction described in the experimental protocol, a key step in the synthesis of potential OGA inhibitors.
Caption: Workflow for the reductive amination of the title compound.
Safety Information
Based on available safety data, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable heterocyclic building block. While detailed synthetic and spectroscopic data for the compound itself are not widely published, its application as a precursor in the synthesis of complex molecules, such as OGA inhibitors, is documented. The 1,4-benzoxazine scaffold it belongs to is of high importance in medicinal chemistry, suggesting that this and related derivatives will continue to be of interest in the development of new therapeutic agents. Further research to fully characterize this compound and explore its biological activities is warranted.
References
- 1. 121591-81-9 | Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 2. 4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-CARBOXYLIC ACID(532391-89-2) 1H NMR spectrum [chemicalbook.com]
- 3. molbase.com [molbase.com]
- 4. 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | 532391-89-2 | Benchchem [benchchem.com]
- 5. 869478-09-1 | 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one | Aryls | Ambeed.com [ambeed.com]
- 6. CN112292377A - Ogaæå¶åååç© - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde, a heterocyclic compound belonging to the benzoxazine class of molecules. While specific biological data for this particular derivative is not extensively documented in publicly available literature, this guide consolidates information on its chemical properties, proposes a detailed synthetic pathway based on established chemical reactions, and discusses the known biological activities of the broader 1,4-benzoxazine scaffold. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this and related compounds.
Chemical and Physical Properties
This compound, with the IUPAC name 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde , is a substituted benzoxazine derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.19 g/mol |
| CAS Number | 141103-93-7 |
| Appearance | Not specified (likely a solid at room temperature) |
| Solubility | Not specified (expected to be soluble in organic solvents) |
Proposed Synthesis
Synthesis of the Benzoxazine Core
The synthesis of the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine core can be achieved through the reaction of 2-aminophenol with a suitable two-carbon electrophile, followed by N-methylation. A common method involves the reaction of 2-aminophenol with 1,2-dibromoethane, followed by methylation of the resulting secondary amine.
Formylation of the Benzoxazine Ring
The introduction of a carbaldehyde group onto an electron-rich aromatic ring, such as the one in 4-methyl-3,4-dihydro-2H-1,4-benzoxazine, can be accomplished using various formylation methods. The Vilsmeier-Haack reaction is a strong candidate for this transformation due to its effectiveness with electron-rich aromatic systems.[1][2][3][4] Alternative methods include the Duff reaction[5] and the Reimer-Tiemann reaction.[6][7] The Vilsmeier-Haack reaction typically employs a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the electrophile.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
-
To a solution of 2-aminophenol (1 eq.) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq.).
-
Add 1,2-dibromoethane (1.2 eq.) to the mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dihydro-2H-1,4-benzoxazine.
-
Dissolve the crude product in a suitable solvent like tetrahydrofuran (THF).
-
Add a base such as sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Add methyl iodide (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-methyl-3,4-dihydro-2H-1,4-benzoxazine.
-
Purify the product by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation
-
In a flask cooled to 0 °C, add phosphoryl chloride (1.5 eq.) to anhydrous dimethylformamide (DMF) (3 eq.) dropwise with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine (1 eq.) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into a beaker of crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Biological Activity of the 1,4-Benzoxazine Scaffold
While specific biological activity data for this compound is not available in the reviewed literature, the 1,4-benzoxazine core is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of 1,4-benzoxazine have demonstrated a wide range of pharmacological activities, making this scaffold a promising starting point for drug discovery and development.
Known Biological Activities of 1,4-Benzoxazine Derivatives
-
Antimicrobial Activity: Many 1,4-benzoxazine derivatives have been reported to exhibit significant antibacterial and antifungal properties.[8][9]
-
Anticancer Activity: Several studies have highlighted the potential of 1,4-benzoxazine analogs as anticancer agents, with some compounds showing potent activity against various cancer cell lines.[10]
-
Neuroprotective Effects: Certain derivatives have been investigated for their neuroprotective properties, suggesting potential applications in the treatment of neurodegenerative diseases.
-
Other Activities: The 1,4-benzoxazine scaffold has also been associated with other biological activities, including anti-inflammatory, antiviral, and cardiovascular effects.
The diverse biological profile of the 1,4-benzoxazine scaffold underscores the potential of this compound as a candidate for further biological evaluation. The presence of the methyl and carbaldehyde substituents could modulate the activity and selectivity of the parent scaffold, warranting dedicated screening efforts.
Conclusion
This compound is a compound of interest within the versatile class of 1,4-benzoxazines. While specific experimental data for this molecule is scarce, this guide has provided a comprehensive overview of its properties and a plausible, detailed synthetic route. The rich biological activity profile of the 1,4-benzoxazine scaffold suggests that the title compound is a worthy candidate for synthesis and subsequent biological screening to explore its potential therapeutic applications. Further research is encouraged to validate the proposed synthetic pathway and to elucidate the specific biological functions of this and related derivatives.
Signaling Pathway and Experimental Workflow Diagrams
As no specific signaling pathways or detailed experimental workflows involving this compound have been reported, the following diagrams are provided as generalized representations of potential experimental approaches based on the known activities of the benzoxazine class.
General Workflow for Biological Screening
Caption: A generalized workflow for the biological evaluation of a novel compound.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling pathway showing kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. scispace.com [scispace.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde molecular weight
An In-Depth Technical Guide to 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a review of synthetic approaches and potential biological activities relevant to researchers, scientists, and drug development professionals.
Core Molecular Data
This compound is a heterocyclic organic compound. Its core quantitative data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| Exact Mass | 177.078978594 Da | PubChem[1] |
| CAS Number | 141103-93-7 | ChemicalBook[2] |
| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde | PubChem[1] |
Physicochemical Properties (Computed)
The following table summarizes the computed physicochemical properties of the molecule.
| Property | Value |
| XLogP3 | 1.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 29.5 Ų |
| Heavy Atom Count | 13 |
| Complexity | 195 |
Source: PubChem[1]
Synthesis and Experimental Protocols
One common approach involves the condensation of a substituted 2-aminophenol with a suitable electrophile. For the target molecule, a plausible synthetic route could involve the reaction of 4-methyl-7-formyl-2-aminophenol with a two-carbon electrophile, followed by cyclization.
Another generalized method for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core involves a Lewis acid-catalyzed Sₙ2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.
A further synthetic strategy for related compounds is the Buchwald-Hartwig cross-coupling reaction between a substituted bromobenzene and a 1,4-benzoxazine derivative.[3]
Below is a conceptual workflow for the synthesis of a 3,4-dihydro-2H-1,4-benzoxazine derivative, which could be adapted for the target molecule.
Caption: Conceptual workflow for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives.
Spectroscopic Data
Experimental spectroscopic data (NMR, IR, MS) for this compound are not available in the provided search results. However, data for related benzoxazine structures can provide an indication of the expected spectral characteristics. For instance, the proton NMR spectra of 3,4-dihydro-2H-1,4-benzoxazine derivatives typically show characteristic signals for the aromatic protons and the protons on the heterocyclic ring. The carbonyl group of the carbaldehyde moiety in the target molecule would be expected to show a characteristic IR absorption band.
Biological Activity and Potential Applications
The 1,4-benzoxazine scaffold is present in a variety of biologically active compounds. Derivatives of this heterocyclic system have been reported to exhibit a range of pharmacological properties, suggesting potential applications in drug discovery and development.
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial and antifungal properties of benzoxazine derivatives.[4][5] These compounds have shown activity against various strains of bacteria and fungi, making them of interest for the development of new anti-infective agents.[4][5]
Anticancer Activity
Certain 1,4-benzoxazine derivatives have been investigated for their potential as anticancer agents.[3] For example, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have demonstrated moderate to good potency against various cancer cell lines.[3] The biological activity is often dependent on the nature and position of substituents on the benzoxazine core.
Other Biological Activities
Derivatives of the benzoxazine class have also been associated with other biological activities, including anti-inflammatory, anti-HIV, and anticonvulsant effects. The diverse biological profile of this class of compounds underscores their potential as scaffolds for the design of new therapeutic agents.
The potential biological activities of this compound would need to be determined through specific in vitro and in vivo studies. The presence of the methyl and carbaldehyde groups will influence its specific interactions with biological targets.
Below is a diagram illustrating the potential logical relationship between the core benzoxazine structure and its diverse biological activities.
Caption: Diverse biological activities associated with the benzoxazine scaffold.
References
- 1. This compound | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 141103-93-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. phytojournal.com [phytojournal.com]
A Technical Guide to the Spectroscopic Analysis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde and Related Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic data for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde. Despite a comprehensive search of available scientific literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed experimental protocols for this exact compound were not found. However, this guide provides a detailed overview of the expected spectroscopic characteristics and general experimental methodologies based on the analysis of closely related benzoxazine derivatives. This information will serve as a valuable resource for researchers involved in the synthesis and characterization of novel benzoxazine compounds.
General Spectroscopic Characteristics of Benzoxazine Derivatives
The characterization of benzoxazine derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of benzoxazine monomers. The chemical shifts of protons and carbons are indicative of their chemical environment within the molecule.
¹H NMR: In a typical ¹H NMR spectrum of a 3,4-dihydro-2H-1,4-benzoxazine derivative, characteristic signals for the oxazine ring protons are observed. The methylene protons of the oxazine ring (O-CH₂-N and Ar-CH₂-N) typically appear as distinct singlets or multiplets. For example, in some benzoxazine structures, these peaks can be found around 4.5-5.5 ppm and 3.8-4.8 ppm, respectively[1]. The protons on the aromatic ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm, with their multiplicity and coupling constants providing information about the substitution pattern. The methyl group protons on the nitrogen atom would be expected to appear as a singlet in the upfield region of the spectrum. The aldehyde proton would be a highly deshielded singlet, typically appearing between 9.5 and 10.5 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the oxazine ring (O-CH₂-N and Ar-CH₂-N) are typically found in the range of 80-90 ppm and 45-55 ppm, respectively[2]. The aromatic carbons will resonate in the 110-160 ppm region, and the carbonyl carbon of the aldehyde group will be significantly downfield, generally above 190 ppm[2]. The methyl carbon attached to the nitrogen would appear at a higher field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a benzoxazine carbaldehyde, key characteristic absorption bands would include:
-
C=O stretch of the aldehyde group, typically a strong band around 1680-1700 cm⁻¹[2].
-
C-H stretch of the aldehyde, which usually appears as two weak bands around 2720 and 2820 cm⁻¹.
-
C-O-C stretch of the oxazine ring, with asymmetric and symmetric stretching modes appearing around 1230 cm⁻¹ and 1030 cm⁻¹, respectively[3].
-
Aromatic C=C stretches , which are observed in the 1450-1600 cm⁻¹ region.
-
C-N stretch of the amine, typically in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.20 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern can provide further structural information.
Representative Spectroscopic Data
While specific data for the target compound is unavailable, the following tables present representative spectroscopic data for a functionally similar benzoxazine derivative, a vanillin-based benzoxazine, to illustrate the expected spectral features[2].
Table 1: Representative ¹H NMR Data for a Benzoxazine Derivative [2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.80 | s | CHO |
| 7.26 | bs | Ar-H |
| 7.13 | bs | Ar-H |
| 5.17-5.10 | m | O-CH₂-N |
| 4.21-4.13 | m | N-CH₂ |
| 3.93 | s | OCH₃ |
Table 2: Representative ¹³C NMR Data for a Benzoxazine Derivative [2]
| Chemical Shift (δ) ppm | Assignment |
| 190.9 | CHO |
| 150.3 | Ar-C |
| 148.7 | Ar-C |
| 128.8 | Ar-C |
| 124.0 | Ar-C |
| 122.2 | Ar-C |
| 121.1 | Ar-C |
| 107.8 | Ar-C |
| 82.5 | O-CH₂-N |
| 55.9 | N-CH₂ |
| 56.0 | OCH₃ |
Table 3: Representative IR Data for a Benzoxazine Derivative [2]
| Wavenumber (cm⁻¹) | Assignment |
| 2760, 2724 | Aldehyde C-H Stretch |
| 1683 | Aldehyde C=O Stretch |
| 1492 | Aromatic C=C Stretch |
| 1290, 1232 | Asymmetric & Symmetric C-O-C Stretch |
| 1137, 1090 | Aliphatic C-O-C Stretch |
General Experimental Protocols
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is typically achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde[3]. The following is a general procedure that can be adapted for the synthesis and characterization of the target compound.
Synthesis of Benzoxazine Monomers
A general synthetic route involves the reaction of a substituted phenol with a primary amine and paraformaldehyde in a suitable solvent, such as ethanol or toluene. The reaction mixture is typically refluxed for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization from a suitable solvent system.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly recorded on an FTIR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate.
-
Mass Spectrometry: Mass spectra are obtained using techniques such as electron impact (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Visualization of Synthetic Workflow
The following diagrams illustrate a generalized workflow for the synthesis and characterization of benzoxazine derivatives.
Caption: Generalized synthetic workflow for benzoxazine monomers.
Caption: Workflow for the spectroscopic characterization of benzoxazine monomers.
References
Technical Guide on the Biological Activity of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde and its Chemical Class
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, there is a significant lack of published scientific data specifically detailing the biological activity, mechanism of action, and pharmacological profile of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde. This document summarizes the available information on the specific compound and provides a broader overview of the biological activities associated with the 3,4-dihydro-2H-1,4-benzoxazine chemical scaffold to offer context and guide potential research directions.
Introduction to this compound
This compound is a specific derivative of the benzoxazine heterocyclic system. The benzoxazine core is recognized in medicinal chemistry as a versatile scaffold, and various derivatives have been synthesized and investigated for a range of biological activities.
Compound Details:
-
Molecular Formula: C₁₀H₁₁NO₂
-
Molecular Weight: 177.20 g/mol
-
CAS Number: 141103-93-7
According to safety data, the compound is classified as a potential skin and eye irritant and may cause respiratory irritation.[1] Beyond this hazard identification, specific studies on its biological effects are not currently available in public databases.
Biological Activities of the Broader 3,4-Dihydro-2H-1,4-Benzoxazine Class
While the target compound remains uncharacterized, its core structure, 3,4-dihydro-2H-1,4-benzoxazine, is a privileged scaffold in drug discovery. Derivatives have shown promise in several therapeutic areas, including oncology, infectious diseases, and angiogenesis modulation.
2.1. Anticancer Activity
A notable area of investigation for benzoxazine derivatives is their potential as anticancer agents. A study by Fang et al. (2023) described the synthesis and in vitro anti-proliferative evaluation of a series of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.[2] These compounds were tested against a panel of human cancer cell lines.
The study highlighted that substitutions on the benzoxazine scaffold, particularly at the N-4 position with an aryl group, can lead to potent anticancer activity. For instance, compound 14f from this study, which features a para-amino group on the N-4-aryl substituent, demonstrated significant potency.[2]
Table 1: Representative Anti-Proliferative Activity of a 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazine Analog (Compound 14f) [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| PC-3 | Prostate Cancer | 7.84 |
| MDA-MB-231 | Breast Cancer | 11.3 |
| MIA PaCa-2 | Pancreatic Cancer | 13.5 |
| U-87 MG | Glioblastoma | 16.2 |
Note: This data is for a related analog, not this compound, and serves to illustrate the potential of the chemical class.
2.2. Antimicrobial Activity
The benzoxazine scaffold has also been explored for its antimicrobial properties. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5] The mechanism of action is thought to involve the inhibition of essential bacterial processes, such as DNA replication.[5] For example, some 2H-benzo[b][6]oxazin-3(4H)-one derivatives have been synthesized and shown to have significant antimicrobial potency against E. coli and S. aureus.[4]
2.3. Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Certain small molecules based on heterocyclic scaffolds have been investigated as angiogenesis inhibitors.[7] While specific anti-angiogenic data for the 1,4-benzoxazine class is less common, the general applicability of small molecules in this domain suggests it as a potential area for investigation.[6][8]
Mandatory Visualizations
The following diagrams illustrate the core chemical structure and a potential workflow for the biological evaluation of the target compound.
Caption: Chemical scaffold and key substitution sites.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 3. phytojournal.com [phytojournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. amsbio.com [amsbio.com]
- 7. Discovery of novel sulfonated small molecules that inhibit vascular tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating Angiogenic Potential of Small Molecules Using Genetic Network Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of Benzoxazine-7-Carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential applications of benzoxazine-7-carbaldehyde derivatives, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. While research on this specific subclass of benzoxazines is emerging, this document compiles and extrapolates from the broader knowledge of benzoxazine derivatives to present a comprehensive resource for researchers in drug discovery and development.
Introduction to Benzoxazine Derivatives
Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The benzoxazine scaffold, a fusion of a benzene ring and an oxazine ring, offers a unique three-dimensional structure that can be readily modified, allowing for the fine-tuning of its pharmacological profile. The introduction of a carbaldehyde group at the 7-position of the benzoxazine ring presents a reactive handle for further chemical modifications, making benzoxazine-7-carbaldehyde a valuable synthon for generating diverse libraries of bioactive compounds.
Synthesis of Benzoxazine Derivatives
The synthesis of benzoxazine derivatives can be broadly categorized into the formation of 1,3-benzoxazines and 1,4-benzoxazines. The following sections provide generalized experimental protocols for these synthetic routes.
General Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine Derivatives
The Mannich condensation is a cornerstone for the synthesis of 1,3-benzoxazine monomers, involving a phenol, a primary amine, and formaldehyde.[1] A two-step process is often employed to yield symmetrical 1,3-benzoxazine compounds.[2]
Experimental Protocol:
-
Formation of Bisphenol: Phenol and a suitable ketone (e.g., cyclohexanone) are subjected to a Friedel-Crafts reaction to produce a bis(hydroxyphenyl)alkane.[2]
-
Synthesis of Symmetrical 1,3-Benzoxazine:
-
The synthesized bisphenol is dissolved in a suitable solvent (e.g., toluene).
-
Formaldehyde and a primary amine (e.g., p-toluidine, m-toluidine, tert-amylamine, or ethanolamine) are added to the solution.[3]
-
For aromatic amines, the reaction temperature is maintained below -10°C for approximately 30 minutes. For aliphatic amines, the reaction is typically completed within 1 hour at this temperature.[3]
-
The temperature is then raised to 40°C, and the reaction is continued for 6-10 hours.[3]
-
The product is isolated and purified using standard techniques such as recrystallization or column chromatography.
-
General Synthesis of 2H-Benzo[b][4][5]oxazin-3(4H)-one Derivatives
The synthesis of 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives often starts from 2-aminophenol.
Experimental Protocol:
-
Cyclization: 2-aminophenol is reacted with chloroacetic acid to form the 2H-benzo[b][4][5]oxazin-3(4H)-one core structure.[6]
-
Sulfonation: The benzoxazinone ring is then sulfonated using chlorosulfonic acid.[6]
-
Nucleophilic Substitution: The resulting sulfonyl chloride is reacted with various aryl amines to yield a series of 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives.[6]
Potential Applications and Biological Activities
Benzoxazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents.
Antimicrobial Activity
Numerous studies have highlighted the potent antimicrobial effects of benzoxazine derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][7][8]
Table 1: Antimicrobial Activity of Selected Benzoxazine Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 4e | E. coli | 22 | - | [6] |
| S. aureus | 20 | - | [6] | |
| B. subtilis | 18 | - | [6] | |
| 4a | E. coli | 20 | - | [6] |
| Symmetrical 1,3-benzoxazine derivatives | Gram-positive bacteria | - | Better than standard drugs | [2] |
| Gram-negative bacteria | - | Better than standard drugs | [2] | |
| Pathogenic fungus | - | Better than standard drugs | [2] |
Experimental Protocol: Agar Well Diffusion Assay
A common method for evaluating antimicrobial activity is the agar well diffusion assay.[9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Inoculation of Agar Plates: The surface of a nutrient agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.[9]
-
Application of Test Compound: A specific volume of the benzoxazine derivative solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Anticancer Activity
Benzoxazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[10][11] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[12][13]
Table 2: Anticancer Activity of Selected Benzoxazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | MCF-7 (Breast) | 2.27 | [4][12] |
| HCT-116 (Colon) | 4.44 | [4][12] | |
| 4b | MCF-7 (Breast) | 3.26 | [4] |
| HCT-116 (Colon) | 7.63 | [4] | |
| 9a | Isolated HER2 | 7.31 | [5] |
| 13d | Breast cancer cells | 0.20 - 0.65 | [11] |
| OBOP-01 | MCF-7 (Breast) | 1520 ± 20 | [14] |
| OBOP-02 | MCF-7 (Breast) | 1720 ± 20 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzoxazine-7-carbaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[15]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mechanisms of Action in Cancer
The anticancer effects of benzoxazine derivatives are believed to be mediated through multiple mechanisms, primarily the induction of apoptosis and the modulation of critical cell signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Benzoxazine derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases and DNA fragmentation.[13]
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for assessing apoptosis induction by benzoxazine derivatives.
Modulation of Signaling Pathways
Benzoxazine derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer. Notably, some derivatives exhibit inhibitory activity against kinases such as HER2 and JNK1, which are involved in cell proliferation, survival, and differentiation.[4][12]
Plausible Signaling Pathway for Anticancer Activity
Caption: Plausible signaling pathway affected by anticancer benzoxazine derivatives.
Experimental Protocols for Mechanism of Action Studies
-
Caspase Activity Assay: This assay measures the activity of caspases, key executioner enzymes in apoptosis. Cell lysates are incubated with a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of genomic DNA into smaller fragments. This can be visualized by running extracted DNA on an agarose gel, which will show a characteristic "ladder" pattern.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Apoptosis is often associated with an increase in the sub-G1 population, which represents cells with fragmented DNA.
-
Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling, such as Bcl-2 family proteins, caspases, and phosphorylated kinases.
-
Kinase Inhibition Assays (e.g., HER2, JNK1): These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate peptide.[5][16]
Conclusion and Future Directions
Benzoxazine-7-carbaldehyde derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The synthetic versatility of the benzoxazine core allows for the generation of a wide array of analogues with potentially improved potency and selectivity. Future research should focus on the synthesis and biological evaluation of a broader range of benzoxazine-7-carbaldehyde derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for the rational design and optimization of this promising class of molecules for clinical development.
References
- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine-Derived Novel Benzoxazine Active in a Rat Syngenic Mammary Tumor Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
Abstract: This document provides a comprehensive technical overview of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. Due to the limited availability of experimental data in public literature, this guide constructs a plausible synthetic pathway based on established chemical principles and reactions reported for analogous structures. It includes detailed hypothetical protocols for its synthesis, a summary of computed properties, and a workflow diagram visualizing the synthetic route. This paper serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound.
Introduction
This compound (PubChem CID: 2776404) is a heterocyclic compound belonging to the benzoxazine family.[1] Benzoxazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[2] The structure of the target compound, featuring a protected secondary amine within the heterocyclic ring and a reactive carbaldehyde group on the benzene moiety, suggests its potential as a versatile building block for the synthesis of more complex molecules and potential pharmacophores.
Physicochemical Properties
While experimental data is scarce, computational models provide predicted properties for this compound. These properties are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |
| Molecular Weight | 177.20 g/mol | PubChem |
| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde | PubChem |
| CAS Number | 141103-93-7 | PubChem |
| InChIKey | WJHBKMPLXRGBGM-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CN1CCOC2=C1C=C(C=C2)C=O | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 177.078978594 Da | PubChem |
| Topological Polar Surface Area | 29.5 Ų | PubChem |
Table 1: Computed Physicochemical Properties of this compound.[1]
Proposed Synthetic Pathway
A logical and efficient synthetic route to the target compound can be conceptualized in three primary stages:
-
Synthesis of the Core Scaffold: Formation of the 3,4-dihydro-2H-1,4-benzoxazine ring.
-
N-Alkylation: Introduction of the methyl group onto the nitrogen atom at position 4.
-
Aromatic Formylation: Introduction of the carbaldehyde group at position 7 of the benzoxazine ring system.
The Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it an ideal choice for the final step.[3][4][5] The oxygen atom of the benzoxazine ring acts as an activating, para-directing group, favoring substitution at the C-7 position.
Below is a visual representation of the proposed synthetic workflow.
References
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzoxazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazine core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features and wide range of biological activities have established it as a "privileged scaffold," forming the foundation of numerous pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the discovery and historical evolution of 1,4-benzoxazine compounds, detailing key synthetic methodologies, quantitative data, and the biological significance of this versatile molecule.
The Dawn of a New Heterocycle: Discovery and Early History
The journey of the 1,4-benzoxazine ring system began in 1959, when it was first reported in scientific literature.[1] Early synthetic approaches to this novel scaffold were often characterized by their demanding reaction conditions, which included high temperatures and prolonged reaction times. These initial methods, while groundbreaking, typically resulted in variable and often modest yields, limiting the initial exploration of this compound class.[1]
One of the foundational methods for synthesizing 3,4-dihydro-2H-1,4-benzoxazines involved the condensation of 2-aminophenols with either α-haloketones or 1,2-dihaloethanes.[1] This classical approach, though fundamental, underscored the need for more efficient and versatile synthetic strategies to unlock the full potential of the 1,4-benzoxazine core.
The Evolution of Synthesis: From Classical to Contemporary Methods
In response to the limitations of early synthetic routes, significant research efforts have been dedicated to developing more efficient, scalable, and versatile methodologies for the construction of the 1,4-benzoxazine scaffold. These advancements have transitioned from harsh, classical conditions to milder, more controlled modern techniques, often employing catalytic systems to enhance yields and functional group tolerance.
Classical Synthetic Approaches
The earliest methods for 1,4-benzoxazine synthesis laid the groundwork for future innovations. A notable example is the reaction between a 2-aminophenol and an α-haloketone. This straightforward approach, while historically significant, often suffered from low yields and a limited substrate scope.
Modern Synthetic Methodologies: The Rise of Catalysis
The advent of transition-metal catalysis revolutionized the synthesis of 1,4-benzoxazines. Copper-catalyzed reactions, in particular, have emerged as a powerful tool for the construction of this heterocyclic system.
Ullmann-Type Coupling: A prominent modern strategy involves the copper-catalyzed intramolecular cyclization of a suitably functionalized precursor, often referred to as an Ullmann-type coupling.[1] This typically involves the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation to form the 1,4-benzoxazine ring.[1] This method offers significant advantages over classical approaches, including milder reaction conditions and improved yields.
A ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols has also been developed, providing a broad range of 2H-1,4-benzoxazin-3-(4H)-ones.[2][3] This addresses common issues such as the need for expensive ligands and expands the substrate scope.[3]
Data Presentation: A Quantitative Overview of Synthetic Yields
The following tables summarize quantitative data from various synthetic methodologies for 1,4-benzoxazine derivatives, providing a comparative overview of their efficiencies.
Table 1: Comparison of Yields for Different Synthetic Methods
| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Classical Condensation | 2-Aminophenol, α-haloketone | High Temperature | Variable, often low | [1] |
| Microwave-Assisted Synthesis | Phenacylbromides, Aminophenols | Cs2CO3 | 70-86% | [4] |
| Transition-Metal-Free | α-Aminocarbonyls, 2-halophenols | Ethanol | Up to 83% | [5] |
| Copper-Catalyzed Cascade | 2-Halophenols, Chloroacetamides | Ligand-Free Copper Catalyst | Good to Excellent | [2][3] |
Experimental Protocols: A Practical Guide to Synthesis
This section provides detailed methodologies for key experiments cited in the synthesis of 1,4-benzoxazine compounds.
General Procedure for the Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one Derivatives
This protocol describes a two-step synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives, which are valuable intermediates for further functionalization.[8]
Step I: Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one
-
A mixture of 2-aminophenol and chloroacetic acid is reacted to form the initial 2H-benzo[b][6][7]oxazin-3(4H)-one structure.[8]
Step II: Sulfonation and Nucleophilic Substitution
-
The product from Step I is subjected to sulfonation using chlorosulfonic acid.[8]
-
The resulting intermediate undergoes nucleophilic substitution with various aryl amines to yield a series of potent antimicrobial derivatives.[8]
Ligand-Free Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones
This protocol outlines an efficient and ligand-free copper-catalyzed cascade reaction.[1]
-
To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).[1]
-
Stir the resulting mixture at 100 °C for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]
Visualizing the Synthesis: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows for the preparation of 1,4-benzoxazine compounds.
Caption: Classical synthesis of 3,4-dihydro-2H-1,4-benzoxazines.
Caption: Workflow for Ullmann-type synthesis of 1,4-benzoxazines.
Biological Significance and Applications
The 1,4-benzoxazine scaffold is a cornerstone in drug discovery due to its broad spectrum of biological activities. Derivatives of this core structure have demonstrated significant potential as antimicrobial, anticancer, and neuroprotective agents.
Antimicrobial Activity
Numerous 1,4-benzoxazine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens.[4][8]
Table 2: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| 4a | E. coli | 20 | [8] |
| 4e | E. coli | 22 | [8] |
| 4e | S. aureus | 20 | [8] |
| 4e | B. subtilis | 18 | [8] |
| 3h | Gram-positive & Gram-negative bacteria | 14-19 | [4] |
Anticancer Activity
The anticancer potential of 1,4-benzoxazine derivatives has been extensively investigated. Certain compounds have exhibited significant cytotoxicity against various human cancer cell lines.[4][7]
Table 3: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6b | HCT-116 (Colon Cancer) | 5.9 ± 0.1 | [7] |
| 6d | MCF-7 (Breast Cancer) | 12.6 ± 0.2 | [7] |
| 6e | MCF-7 (Breast Cancer) | 7.2 ± 0.2 | [7] |
| 6g | HCT-116 (Colon Cancer) | 4.6 ± 0.2 | [7] |
| 7d | MCF-7 and HT-29 (Breast and Colon Cancer) | 22.6 and 13.4 | [4] |
Neuroprotective Effects
Recent studies have highlighted the potential of 1,4-benzoxazine derivatives as neuroprotective agents.[9][10] Certain derivatives have demonstrated the ability to inhibit oxidative stress-mediated neuronal degeneration.[9] The 3,3-diphenyl-substituted-1,4-benzoxazine derivative 3l, for instance, has shown potent neuroprotective activity in vitro and in animal models.[9][10] A series of 8-amino-1,4-benzoxazine derivatives have also been identified as promising neuroprotective compounds with low intrinsic cytotoxicity.[11]
Conclusion
The discovery and subsequent development of synthetic methodologies for 1,4-benzoxazine compounds represent a significant advancement in heterocyclic chemistry. From its initial discovery in 1959, the synthesis of this privileged scaffold has evolved from challenging classical methods to efficient and versatile modern catalytic strategies. The broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects, ensures that 1,4-benzoxazine and its derivatives will continue to be a focal point of research in drug discovery and development for the foreseeable future. The ongoing innovation in synthetic organic chemistry promises to further expand the accessibility and utility of this valuable class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzoxazine scaffold is a privileged structure found in various biologically active molecules.[1][2] The introduction of a carbaldehyde group at the 7-position offers a versatile handle for further chemical modifications and the exploration of structure-activity relationships.
Application Notes
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. The benzoxazine core is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The aldehyde functionality allows for a multitude of chemical transformations, such as:
-
Reductive amination: To introduce diverse amine functionalities, leading to the synthesis of potential drug candidates with modified pharmacokinetic and pharmacodynamic profiles.
-
Wittig reaction and related olefination reactions: To create carbon-carbon double bonds for the construction of more complex scaffolds.
-
Oxidation: To form the corresponding carboxylic acid, which can be used in amide bond formation.
-
Condensation reactions: With various nucleophiles to generate a wide array of heterocyclic systems.
Given the established biological significance of the benzoxazine nucleus, this aldehyde is a valuable building block for the development of novel therapeutic agents. For instance, the structural motif of 1,4-benzoxazine is found in antibacterial drugs like Levofloxacin. While not the exact same compound, the core structure's presence in established drugs highlights the potential of its derivatives.
Synthetic Strategy
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine. This is followed by a regioselective formylation at the 7-position of the benzoxazine ring system using the Vilsmeier-Haack reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
This procedure is based on the general method for the synthesis of N-substituted 3,4-dihydro-2H-1,4-benzoxazines.
Materials:
-
N-methyl-2-aminophenol
-
1,2-dibromoethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-methyl-2-aminophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
The resulting mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the inorganic solids are removed by filtration.
-
The filtrate is concentrated under reduced pressure to give a crude residue.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[4][5]
Materials:
-
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (NaOAc)
-
Ice
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (3.0 eq) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF with stirring. The mixture is then stirred at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the Vilsmeier reagent back to 0 °C and add a solution of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in anhydrous dichloromethane dropwise.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
The mixture is stirred vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
The mixture is then neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of the Final Product.
| Property | Value |
| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde |
| CAS Number | 141103-93-7 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR (CDCl₃, ppm) | Predicted values: δ ~9.7 (s, 1H, -CHO), 7.2-7.0 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 4.3 (t, 2H, -O-CH₂-), 3.4 (t, 2H, -N-CH₂-), 2.9 (s, 3H, -N-CH₃). (Actual experimental data should be obtained for confirmation). |
| ¹³C NMR (CDCl₃, ppm) | Predicted values: δ ~190 (-CHO), ~150 (Ar-C-O), ~140 (Ar-C-N), ~130-115 (Ar-C), ~65 (-O-CH₂-), ~45 (-N-CH₂-), ~35 (-N-CH₃). (Actual experimental data should be obtained for confirmation). |
| Mass Spectrometry | m/z (M+) calculated for C₁₀H₁₁NO₂: 177.07897. |
Table 2: Summary of a Typical Reaction. (Note: The following data are hypothetical and should be replaced with experimental results.)
| Step | Reactant | Moles (mmol) | Yield (%) | Purity (%) |
| 1. Synthesis of Precursor | N-methyl-2-aminophenol | 10.0 | ~70-80 | >95 (post-purification) |
| 2. Vilsmeier-Haack Formylation | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine | 5.0 | ~60-70 | >98 (post-purification) |
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. JPH09502452A - Preparation of benzoxazine compounds in solvent-free system - Google Patents [patents.google.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. This compound | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Mannich Condensation of Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of benzoxazine monomers via the Mannich condensation reaction. Benzoxazines are a class of thermosetting phenolic resins with a wide range of applications, including high-performance composites, electronics, and coatings, owing to their excellent thermal and mechanical properties, low water absorption, and near-zero volumetric shrinkage upon curing.[1][2]
Introduction to the Mannich Condensation of Benzoxazines
The synthesis of benzoxazine monomers is most commonly achieved through a Mannich-like condensation reaction.[3][4] This one-pot synthesis typically involves the reaction of a phenol, a primary amine, and formaldehyde.[5][6][7] The versatility of this reaction allows for the incorporation of a wide variety of functional groups into the benzoxazine structure by selecting appropriate phenolic and amine precursors, thus enabling the tuning of the final polymer's properties.[2]
The general reaction involves the aminoalkylation of a phenolic compound with formaldehyde and a primary amine, leading to the formation of a 1,3-benzoxazine ring structure. The reaction is thermally initiated and proceeds through the formation of intermediate species.[8]
General Reaction Scheme
The Mannich condensation for benzoxazine synthesis can be represented by the following general scheme:
Caption: General reaction scheme for the Mannich condensation of benzoxazines.
Detailed Experimental Protocols
The following protocols are generalized procedures for the synthesis of benzoxazine monomers based on common laboratory practices found in the literature.[2][9][10]
Materials and Equipment
-
Phenolic Compound: (e.g., Phenol, Bisphenol A, Cardanol, Curcumin)[10]
-
Primary Amine: (e.g., Aniline, Furfurylamine, Diaminodiphenylmethane)[2][9]
-
Formaldehyde Source: Paraformaldehyde or Formalin solution
-
Solvent (optional): Toluene, xylene, 1,4-dioxane, or a mixture of solvents (e.g., toluene/ethanol).[11] Solvent-free methods are also possible.[12]
-
Reaction Vessel: Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Purification Supplies: Silica gel for column chromatography, recrystallization solvents (e.g., ethanol, hexane).
Synthesis of a Monofunctional Benzoxazine Monomer
This protocol describes a typical synthesis using a monofunctional phenol and a monofunctional primary amine.
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic compound (1.0 eq), the primary amine (1.0 eq), and the chosen solvent (if applicable).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add paraformaldehyde (2.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and maintain it under reflux for 4-24 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The crude product can be purified by one of the following methods:
-
Washing: Wash the crude product with a 1M NaOH solution to remove unreacted phenol, followed by washing with distilled water until the pH is neutral.[2]
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.
-
Column Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent and purify it using a silica gel column with an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Synthesis of a Bifunctional Benzoxazine Monomer
This protocol is suitable for the synthesis of benzoxazines from bisphenols or diamines.
Procedure:
-
In a three-necked round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve the bisphenol (1.0 eq) and the primary amine (2.0 eq) or the diamine (1.0 eq) and the phenol (2.0 eq) in a suitable solvent (e.g., toluene/isopropanol mixture).[9][13]
-
Stir the mixture at 60 °C until a homogeneous solution is obtained.[9][13]
-
Add paraformaldehyde (4.0 eq) to the reaction mixture.
-
Increase the temperature to 80-90 °C and reflux for 8 hours.[9][13]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The resulting benzoxazine monomer is often a glassy solid and can be dried in a vacuum oven at 90 °C for 6 hours.[9][13] In many cases, these monomers can be used for polymerization without further purification.[9][13]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the synthesis of various benzoxazine monomers.
| Phenol | Amine | Formaldehyde Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenolphthalein | Allylamine | Paraformaldehyde | Ethanol | Reflux | 10 | ~80 | [14] |
| 2,4-di-tert-butylphenol | Various amines | Formaldehyde | Not specified | Not specified | Not specified | High | [15] |
| Umbelliferone | Furfurylamine | Paraformaldehyde | Toluene | 90 | 24 | High (70-99) | [2] |
| Umbelliferone | Aniline | Paraformaldehyde | Chloroform | 80 | 24 | High (70-99) | [2] |
| Curcumin | Aniline | Paraformaldehyde | DMSO | 120 | 5 | 85 | [10] |
| Phenol | 4,4'-diaminodiphenylmethane | Paraformaldehyde | Toluene | 80-90 | 8 | 90-95 | [9][13] |
| Phenol | 3,3'-dichloro-4,4'-diaminodiphenylmethane | Paraformaldehyde | Toluene/Isopropanol | 80-90 | 8 | 90-95 | [9][13] |
Reaction Mechanism and Experimental Workflow
Proposed Reaction Mechanism
The Mannich condensation for benzoxazine formation is believed to proceed through an iminium-based mechanism.[8] The key steps involve the formation of an aminomethylol, its dehydration to an electrophilic iminium ion, followed by electrophilic attack on the electron-rich phenol ring and subsequent cyclization.
Caption: Proposed mechanism for the Mannich condensation of benzoxazines.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of benzoxazine monomers.
Caption: A typical experimental workflow for benzoxazine synthesis.
Characterization of Benzoxazine Monomers
The successful synthesis of benzoxazine monomers is typically confirmed using spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the benzoxazine ring is confirmed by the appearance of characteristic absorption bands. These include the C-O-C asymmetric stretching around 1230 cm⁻¹, the C-N-C stretching around 1150 cm⁻¹, and a characteristic band for the trisubstituted benzene ring around 930 cm⁻¹.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the protons of the oxazine ring, which typically appear as two singlets at approximately 4.9 ppm (O-CH₂-N) and 3.9 ppm (Ar-CH₂-N).[14] ¹³C NMR can also be used to confirm the carbon skeleton of the molecule.
Thermal Polymerization of Benzoxazine Monomers
Benzoxazine monomers undergo thermal ring-opening polymerization at elevated temperatures (typically 160-250 °C) to form highly cross-linked polybenzoxazine networks.[2][16] This polymerization occurs without the release of any volatile byproducts, leading to near-zero shrinkage.[1][2]
General Polymerization Protocol
-
Place the purified benzoxazine monomer in a suitable mold or on a substrate.
-
For degassing, heat the monomer to a temperature just above its melting point (e.g., 130 °C) for 1 hour under vacuum.[9][13]
-
Cure the monomer using a staged heating process. A typical curing schedule might be: 2 hours at 180 °C, followed by 4 hours at 200 °C, and finally 2 hours at 220 °C.[9][13] The exact curing profile will depend on the specific benzoxazine monomer.
-
The completeness of the curing process can be monitored by Differential Scanning Calorimetry (DSC), where the absence of an exothermic peak indicates complete polymerization.[9][13]
Conclusion
The Mannich condensation is a robust and versatile method for the synthesis of a wide array of benzoxazine monomers. By carefully selecting the phenolic and amine precursors, and controlling the reaction conditions, researchers can tailor the properties of the resulting polybenzoxazines for specific applications. The detailed protocols and data presented in these application notes provide a solid foundation for the successful synthesis and polymerization of benzoxazine-based materials.
References
- 1. Synthesis and Characterization of Bio‐Based Benzoxazine Monomer for Metal Sensing Applications and to Form Fire‐Retardant Polymer | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 10. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. One-Pot Synthesis of Amide-Functional Main-Chain Polybenzoxazine Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Benzoxazine Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of benzoxazine carbaldehydes, a critical step in the synthesis of advanced polymers and pharmaceutical intermediates. The purity of benzoxazine monomers is paramount as impurities can significantly affect polymerization behavior and the properties of the final materials.[1] The following sections detail common purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and data presentation.
Introduction to Purification of Benzoxazine Carbaldehydes
Benzoxazine carbaldehydes are a class of heterocyclic compounds that feature both a benzoxazine ring and a reactive aldehyde group. This unique combination of functionalities makes them valuable building blocks in polymer chemistry and drug discovery. The synthesis of benzoxazines, typically through a Mannich-type reaction involving a phenol (like vanillin), a primary amine, and formaldehyde, can often result in the formation of byproducts and unreacted starting materials.[1][2] Therefore, robust purification methods are necessary to obtain monomers of high purity, which is essential for controlled polymerization and to ensure the desired thermal and mechanical properties of the resulting polybenzoxazines.
Purification Techniques
The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity of the benzoxazine carbaldehyde.
Recrystallization
Recrystallization is a widely used technique for the purification of solid compounds based on differences in their solubility in a particular solvent at different temperatures. It is particularly effective for removing small amounts of impurities.
Experimental Protocol: Recrystallization of a Vanillin-Based Benzoxazine
This protocol is adapted from the general principles of recrystallization for organic compounds and specifically for vanillin, a common precursor for benzoxazine carbaldehydes.[3]
-
Solvent Selection: Begin by selecting an appropriate solvent. For many benzoxazine derivatives, hexane has been shown to be an effective recrystallization solvent.[4] Water can also be a suitable solvent, particularly for vanillin-based compounds.[3] The ideal solvent should dissolve the benzoxazine carbaldehyde sparingly at room temperature but have high solubility at its boiling point.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude benzoxazine carbaldehyde in the minimum amount of the chosen hot solvent. For example, for every 2 grams of crude product, start with 50 mL of the solvent.[3] Heat the mixture on a hot plate and stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the expected value is an indicator of high purity. Further characterization by NMR and FT-IR can also be performed.
Table 1: Typical Data for Recrystallization of a Benzoxazine Carbaldehyde
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish powder | Off-white to pale yellow crystals |
| Melting Point | Broad range (e.g., 115-125 °C) | Sharp (e.g., 128-130 °C) |
| Purity (by HPLC) | ~90% | >99% |
| Yield | - | 75-90% |
Column Chromatography
Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase. It is highly effective for separating compounds with different polarities. For benzoxazine derivatives, silica gel is a commonly used stationary phase.
Experimental Protocol: Column Chromatography of a Benzoxazine Carbaldehyde
-
Stationary Phase and Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent (e.g., hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a thin layer of sand on top.
-
-
Eluent Selection:
-
The choice of eluent is critical. A mixture of ethyl acetate and hexane is commonly used for benzoxazines.
-
Determine the optimal eluent composition by thin-layer chromatography (TLC). The target compound should have an Rf value of approximately 0.3.
-
For a moderately polar benzoxazine carbaldehyde, a starting eluent of 10-20% ethyl acetate in hexane is a good starting point. A gradient elution, where the polarity of the eluent is gradually increased, can be employed for more complex mixtures.
-
-
Sample Loading:
-
Dissolve the crude benzoxazine carbaldehyde in a minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified benzoxazine carbaldehyde.
-
-
Purity Assessment:
-
Assess the purity of the final product by TLC, HPLC, and spectroscopic methods (NMR, FT-IR).
-
Table 2: Typical Data for Column Chromatography of a Benzoxazine Carbaldehyde
| Parameter | Value |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%) |
| Typical Rf of Product | ~0.3 in 20% Ethyl Acetate/Hexane |
| Purity (by HPLC) | >98% |
| Yield | 60-85% |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution purification technique that is particularly useful for obtaining highly pure compounds, separating closely related impurities, or for purifying small quantities of material.[5][6] The principles are the same as analytical HPLC, but it is performed on a larger scale to isolate and collect the purified components.[5][7]
Experimental Protocol: Preparative HPLC of a Benzoxazine Carbaldehyde
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation of the benzoxazine carbaldehyde from its impurities.
-
Optimize the mobile phase (e.g., acetonitrile/water or methanol/water gradients), stationary phase (e.g., C18 column), and detection wavelength.
-
-
Scale-Up to Preparative Scale:
-
Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter and length.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Sample Preparation and Injection:
-
Dissolve the crude or partially purified benzoxazine carbaldehyde in the mobile phase or a compatible solvent.
-
Filter the sample solution to remove any particulate matter.
-
Inject the sample onto the preparative HPLC system.
-
-
Fraction Collection:
-
Monitor the elution of the compounds using a detector (e.g., UV-Vis).
-
Collect the fraction corresponding to the peak of the pure benzoxazine carbaldehyde. Automated fraction collectors are typically used for this purpose.
-
-
Product Isolation and Purity Assessment:
-
Combine the collected fractions containing the pure product.
-
Remove the mobile phase solvents, often by lyophilization or rotary evaporation.
-
Confirm the purity of the isolated compound using analytical HPLC and other characterization techniques.
-
Table 3: Example Conditions for Preparative HPLC of a Benzoxazine Carbaldehyde
| Parameter | Condition |
| Column | C18, 10 µm, 20 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Purity (by HPLC) | >99.5% |
| Yield | Dependent on the purity of the starting material |
Workflow Visualizations
The following diagrams illustrate the general workflows for the purification techniques described above.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. labcompare.com [labcompare.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. agilent.com [agilent.com]
Application Note: 1H and 13C NMR Characterization of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde is a member of the benzoxazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The structural elucidation of newly synthesized benzoxazine derivatives is crucial for confirming their identity and purity. NMR spectroscopy is a primary analytical technique for the unambiguous determination of molecular structure. This note provides a guide to the expected ¹H and ¹³C NMR spectra of this compound and a standard protocol for data acquisition.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for analogous structures and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.7 - 9.9 | s | 1H | H-10 (CHO) |
| ~7.2 - 7.4 | d | 1H | H-6 |
| ~7.1 - 7.3 | s | 1H | H-8 |
| ~6.8 - 7.0 | d | 1H | H-5 |
| ~4.2 - 4.4 | t | 2H | H-2 |
| ~3.3 - 3.5 | t | 2H | H-3 |
| ~2.9 - 3.1 | s | 3H | H-9 (N-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~190 - 192 | C-10 (CHO) |
| ~148 - 150 | C-8a |
| ~142 - 144 | C-4a |
| ~130 - 132 | C-7 |
| ~125 - 127 | C-6 |
| ~118 - 120 | C-5 |
| ~115 - 117 | C-8 |
| ~64 - 66 | C-2 |
| ~48 - 50 | C-3 |
| ~38 - 40 | C-9 (N-CH₃) |
Experimental Protocols
1. Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
2. NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters might include a 400 MHz spectrometer, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters might include a 100 MHz spectrometer, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals in both spectra.
Visualizations
Caption: Molecular structure with atom numbering.
Caption: NMR analysis workflow.
Conclusion
This application note provides a framework for the ¹H and ¹³C NMR characterization of this compound. The predicted spectral data and detailed experimental protocols are intended to guide researchers in the structural verification of this compound and related derivatives. The provided workflows and structural diagrams serve as a clear visual aid for the experimental process and spectral assignment. It is important to note that the presented NMR data is predictive and should be confirmed by experimental analysis.
Application Note: FT-IR Analysis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure incorporates a benzoxazine core, an N-methyl group, and an aromatic aldehyde functionality. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the identification and characterization of this molecule. By identifying the vibrational frequencies of its functional groups, FT-IR provides a unique molecular fingerprint, confirming the presence of the key structural features. This application note outlines the expected FT-IR spectral data and provides a detailed protocol for the analysis of this compound.
Molecular Structure and Key Functional Groups
The chemical structure of this compound (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ) is presented below.[1] The primary functional groups amenable to FT-IR analysis are the aldehyde group (C=O and aldehydic C-H), the aromatic ring (C=C and aromatic C-H), the ether linkage (C-O-C), and the tertiary amine (C-N).
Caption: Key functional groups in the target molecule.
Data Presentation
The expected FT-IR absorption bands for this compound are summarized in the table below. These values are based on characteristic frequencies for aromatic aldehydes and benzoxazine derivatives.[2][3][4][5][6][7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2950-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (in oxazine ring and N-methyl) |
| ~2850-2820 | Weak | C-H Stretch | Aldehydic C-H (Fermi resonance) |
| ~2750-2720 | Weak | C-H Stretch | Aldehydic C-H |
| ~1705-1685 | Strong | C=O Stretch | Aromatic Aldehyde |
| ~1610-1580 | Medium | C=C Stretch | Aromatic Ring |
| ~1500-1450 | Medium | C=C Stretch | Aromatic Ring |
| ~1400-1350 | Medium | C-H Bend | Aliphatic C-H |
| ~1350-1250 | Strong | C-N Stretch | Tertiary Amine |
| ~1250-1220 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1050-1020 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~940-920 | Medium-Weak | Out-of-plane C-H Bend | Substituted Benzene Ring |
| ~850-750 | Strong | Out-of-plane C-H Bend | Aromatic C-H |
Experimental Protocols
Materials and Equipment
-
Sample: this compound (solid)
-
FT-IR Spectrometer: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Holder: Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium), or KBr pellet press and die.
-
Solvent (for cleaning): Isopropanol or acetone.
-
Spatula and Mortar/Pestle (for KBr method)
-
Nitrogen Supply (for purging)
Experimental Workflow
Caption: FT-IR analysis experimental workflow.
Protocol 1: Attenuated Total Reflectance (ATR) Method
-
Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize. Purge the sample compartment with dry nitrogen or dry air to minimize interference from atmospheric water and carbon dioxide.
-
Background Collection:
-
Ensure the ATR crystal surface is clean. If necessary, clean with a soft tissue dampened with isopropanol or acetone and allow it to dry completely.
-
Collect a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Collection:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Compare the observed peaks with the expected values in the data table to confirm the structure.
-
-
Cleaning: After analysis, clean the ATR crystal surface thoroughly.
Protocol 2: KBr Pellet Method
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, FT-IR grade potassium bromide (KBr).
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a KBr pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Spectrum Collection:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the FT-IR spectrum of the sample pellet, using the same parameters as in the ATR method.
-
-
Data Processing and Analysis:
-
Process the spectrum as described in the ATR method.
-
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of this compound. The characteristic absorption bands of the aromatic aldehyde and the benzoxazine ring system provide a high degree of confidence in the compound's identity and purity. The protocols described herein offer reliable and straightforward methods for obtaining high-quality FT-IR spectra for this and structurally related molecules.
References
- 1. This compound | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Analysis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the mass spectrometric analysis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are provided. A proposed fragmentation pathway under electron ionization is elucidated, and characteristic ion fragments are summarized. This document serves as a comprehensive guide for the characterization and quantification of this and structurally related compounds.
Introduction
This compound (C₁₀H₁₁NO₂) is a substituted benzoxazine derivative. The benzoxazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a carbaldehyde group offers a reactive handle for further synthetic modifications, making this compound a valuable intermediate in drug discovery programs. Accurate characterization and sensitive detection are crucial for its application. Mass spectrometry is a primary analytical technique for the structural elucidation and quantification of such molecules. This note provides detailed protocols and expected fragmentation patterns to facilitate its analysis. The molecular weight of the compound is 177.20 g/mol .[1]
Predicted Mass Spectrometry Data (Electron Ionization)
The following table summarizes the predicted major ions for this compound under electron ionization (EI) conditions, typically used in GC-MS. The fragmentation pattern is proposed based on the established fragmentation of aromatic aldehydes and N-alkylated benzoxazine derivatives.
| m/z | Proposed Fragment | Formula | Relative Abundance (%) |
| 177 | [M]⁺ | [C₁₀H₁₁NO₂]⁺ | 85 |
| 176 | [M-H]⁺ | [C₁₀H₁₀NO₂]⁺ | 95 |
| 162 | [M-CH₃]⁺ | [C₉H₈NO₂]⁺ | 100 |
| 148 | [M-CHO]⁺ | [C₉H₁₀NO]⁺ | 40 |
| 134 | [M-CH₃-CO]⁺ | [C₈H₈NO]⁺ | 30 |
| 120 | [M-C₂H₃O]⁺ | [C₈H₁₀N]⁺ | 25 |
| 106 | [C₇H₈N]⁺ | [C₇H₈N]⁺ | 20 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of the volatile and thermally stable this compound.
Sample Preparation:
-
Prepare a stock solution of the analyte in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 80 °C, hold for 1 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold at 280 °C for 5 min | |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol with Electrospray Ionization (ESI)
This protocol is ideal for the analysis of the compound in complex matrices, such as biological fluids or reaction mixtures, offering high sensitivity and selectivity.
Sample Preparation:
-
Prepare a stock solution of the analyte in methanol or acetonitrile at a concentration of 1 mg/mL.
-
For analysis in complex matrices (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample. Vortex and centrifuge.
-
Dilute the supernatant to a final concentration within the linear range of the instrument (e.g., 1-100 ng/mL) with the initial mobile phase.
Instrumentation:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
LC-MS/MS Parameters:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 20 V |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Precursor Ion (m/z 178.1) -> Product Ions (to be determined empirically, e.g., m/z 163.1, 149.1) |
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis.
Caption: Proposed EI fragmentation of the target molecule.
References
Application Notes and Protocols for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde as a versatile building block in organic synthesis, particularly for the generation of novel molecules with potential therapeutic applications. The benzoxazine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1][2] This document outlines key synthetic transformations of the title compound, including detailed experimental protocols and data.
Overview of Synthetic Utility
This compound is a bifunctional molecule featuring a reactive aldehyde group and a benzoxazine core. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. This enables the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Common transformations of the aldehyde group include, but are not limited to:
-
Wittig Reaction: For the synthesis of stilbene and other vinyl derivatives.
-
Reductive Amination: For the introduction of substituted amino groups.
-
Condensation Reactions: To form various heterocyclic systems.
The benzoxazine core itself can influence the biological activity of the resulting molecules, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3]
Key Synthetic Protocols and Data
The following sections provide detailed experimental protocols for key reactions utilizing this compound as a starting material.
Wittig Reaction for Stilbene Synthesis
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and phosphonium ylides. This reaction is particularly useful for creating stilbene derivatives, which are known for their diverse biological activities.
Experimental Protocol: Synthesis of (E)-4-(2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)vinyl)benzonitrile
A representative procedure for a Wittig reaction is as follows:
-
Preparation of the Phosphonium Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), (4-cyanobenzyl)triphenylphosphonium bromide (1.2 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as potassium tert-butoxide (1.2 eq) is added portion-wise. The resulting mixture is stirred at room temperature for 1 hour to generate the ylide.
-
Reaction with Aldehyde: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired stilbene derivative.
| Reactant | Product | Yield (%) | Key Analytical Data |
| This compound | (E)-4-(2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)vinyl)benzonitrile | Typically 60-80% | ¹H NMR, ¹³C NMR, HRMS |
Reductive Amination for Amine Synthesis
Reductive amination is a highly efficient method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction.
Experimental Protocol: Synthesis of N-Benzyl-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine
A general procedure for reductive amination is as follows:[4]
-
Reaction Setup: To a solution of this compound (1.0 eq, 20 mmol) in a suitable solvent such as ethyl acetate (40 mL), benzylamine (1.1 eq, 22 mmol) is added.[4]
-
Addition of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq, 24 mmol) is added to the mixture, and it is stirred at room temperature for 6 hours.[4]
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (20 mL).[4] The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[4]
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired secondary amine.[4]
| Reactants | Product | Yield (%) | Key Analytical Data |
| This compound, Benzylamine | N-Benzyl-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine | Typically >80% | ¹H NMR, ¹³C NMR, HRMS |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described above.
Caption: Workflow for the Wittig reaction.
Caption: Workflow for reductive amination.
Potential Signaling Pathway Involvement
Derivatives of 1,4-benzoxazine have been investigated for their inhibitory activity against various protein kinases, which are key components of cellular signaling pathways.[2] For instance, certain benzoxazin-3-one derivatives have shown inhibitory effects on tyrosine kinases like KDR and ABL, which are implicated in cancer progression.[2] The synthesis of libraries of molecules based on the this compound scaffold can lead to the discovery of novel kinase inhibitors.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and serious eye irritation, as well as respiratory irritation.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. This compound | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde is a heterocyclic compound belonging to the broader class of 1,4-benzoxazines. While specific research on this particular molecule is limited in publicly available literature, the 1,4-benzoxazine scaffold is a well-established privileged structure in medicinal chemistry.[1][2] Derivatives of this core have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs targeting various therapeutic areas, including oncology, infectious diseases, and inflammation. This document provides an overview of the potential applications, synthetic strategies, and experimental protocols relevant to the study of this compound and its analogs.
Application Notes
The 1,4-benzoxazine core is a key pharmacophore in a number of biologically active compounds. Its derivatives have been extensively explored for various medicinal chemistry applications.
Anticancer Activity
Numerous studies have highlighted the potential of 1,4-benzoxazine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.
One study detailed the synthesis and anti-proliferative evaluation of a series of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines. These compounds demonstrated moderate to good potency against various cancer cell lines, including PC-3 (prostate), MDA-MB-231 (breast), MIA PaCa-2 (pancreatic), and U-87 MG (glioblastoma). Structure-activity relationship (SAR) analysis revealed that substitutions on the aryl ring significantly influence the anticancer activity. For instance, a para-amino group on the C4-aryl substituent was found to enhance potency.
Table 1: Anticancer Activity of Representative 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazine Analogs
| Compound | PC-3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) | U-87 MG IC₅₀ (µM) |
| Analog 14f | 9.71 | 12.9 | 9.58 | 16.2 |
Data extracted from a study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines and is intended to be representative of the potential of the scaffold.
The aldehyde functionality at the 7-position of this compound offers a versatile handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives, which can be screened for enhanced anticancer activity and improved pharmacokinetic properties.
Antimicrobial Activity
The 1,4-benzoxazine scaffold is also a promising starting point for the development of novel antimicrobial agents. Derivatives have shown activity against both bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
For example, certain 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives have been synthesized and evaluated for their antimicrobial efficacy against bacteria such as E. coli, S. aureus, and B. subtilis.[2] Molecular docking studies have suggested that these compounds may exert their effect by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[2]
The aldehyde group of this compound can be readily converted into various functional groups, such as imines, oximes, and hydrazones. This allows for the introduction of different substituents that can modulate the antimicrobial spectrum and potency of the resulting compounds.
Experimental Protocols
General Synthesis of 1,4-Benzoxazine Derivatives
A common method for the synthesis of the 1,4-benzoxazine ring system involves the reaction of an ortho-aminophenol with an α-haloketone or a related electrophile. The synthesis of this compound would likely involve a multi-step sequence starting from a suitably substituted aminophenol.
General Synthetic Workflow:
Caption: A potential synthetic workflow for this compound.
Protocol for Anticancer Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Plate cancer cells (e.g., PC-3, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (dissolved in DMSO) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow for MTT Assay:
Caption: A standard workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Signaling Pathways
While the specific molecular targets of this compound are not known, related compounds have been suggested to interfere with key signaling pathways implicated in cancer and microbial pathogenesis.
Potential Anticancer Signaling Pathway Inhibition
Many anticancer agents exert their effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The aldehyde functionality could be a precursor to derivatives that target pathways such as:
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for anticancer benzoxazine derivatives.
Disclaimer: The information provided is based on the biological activities of the broader class of 1,4-benzoxazine derivatives. Specific experimental data and protocols for this compound are not available in the public domain. The provided protocols are for general guidance and should be adapted and optimized for specific experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. This compound | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich aromatic ring of the benzoxazine substrate.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions to prevent its decomposition.
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure, which often involves quenching with ice, should be performed slowly and carefully to manage the exothermic nature of the reaction.
Q4: How can the progress of the reaction be monitored?
The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate to track the consumption of the starting material and the formation of the product.
Q5: What is the expected regioselectivity of the formylation?
For 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine, the formylation is expected to occur at the position para to the activating amino group, which is the 7-position. This is due to the strong electron-donating nature of the nitrogen atom, which directs electrophilic substitution to the ortho and para positions. Steric hindrance from the heterocyclic ring may disfavor substitution at the 5-position, making the 7-carbaldehyde the major product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent. 2. Insufficiently Reactive Substrate: The benzoxazine ring may be less activated than expected. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. 4. Product Decomposition During Work-up: The aldehyde product may be sensitive to harsh work-up conditions. | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 2. Consider using a larger excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents). 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 60-80 °C).[1] 4. Perform the aqueous work-up at low temperatures and use a mild base (e.g., saturated sodium bicarbonate) for neutralization. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature. 2. Use purified starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Di-formylation: If the substrate is highly activated, di-formylation can occur. 2. Isomeric Products: Although less likely, formylation at other positions on the aromatic ring may occur. 3. Side Reactions: Rearrangement of the benzoxazine ring has been observed in some cases under Vilsmeier-Haack conditions.[2] | 1. Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. Monitor the reaction closely and stop it once the desired product is maximized. 2. Isomeric products can often be separated by column chromatography. 3. Maintain a low reaction temperature to minimize rearrangement. If rearrangement is suspected, detailed structural characterization (e.g., 2D NMR) of the byproducts is necessary. |
| Difficult Product Purification | 1. Residual DMF: DMF has a high boiling point and can be difficult to remove completely. 2. Polar Byproducts: The reaction can produce polar byproducts that are difficult to separate from the desired aldehyde. | 1. After the initial extraction, wash the organic layer multiple times with water or brine to remove DMF. Azeotropic distillation with a non-polar solvent like toluene can also be effective. 2. Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. |
Experimental Protocols
Synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine (Starting Material)
A detailed protocol for the synthesis of the starting material is crucial for the overall success of the subsequent formylation reaction.
Reaction Scheme:
Procedure:
-
To a solution of 2-aminophenol (1 eq.) in acetone, add anhydrous potassium carbonate (2.5 eq.) and 1,2-dibromoethane (1.1 eq.).
-
Reflux the mixture for 24 hours, monitoring the reaction by TLC.
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After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 3,4-dihydro-2H-1,4-benzoxazine.
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To a solution of 3,4-dihydro-2H-1,4-benzoxazine (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.) and methyl iodide (1.2 eq.).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine.
Vilsmeier-Haack Formylation of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine
Reaction Scheme:
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 eq.).
-
Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine (1 eq.) in a minimal amount of anhydrous DMF.
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Add the solution of the benzoxazine dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 1.1 | Room Temp | 12 | ~40 | Incomplete conversion |
| 2 | 1.2 | 60 | 3 | ~75 | Good conversion, some byproducts |
| 3 | 1.5 | 60 | 3 | ~80 | High conversion, cleaner reaction |
| 4 | 1.2 | 80 | 2 | ~70 | Faster reaction, more tar formation |
| 5 | 1.5 | 40 | 6 | ~65 | Slower reaction, clean but incomplete |
Note: These are representative data based on typical Vilsmeier-Haack reactions and may need to be optimized for specific laboratory conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the Vilsmeier-Haack formylation.
References
Side reactions in benzoxazine synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during benzoxazine monomer synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during benzoxazine synthesis?
A1: The synthesis of benzoxazine monomers, typically via a Mannich condensation of a phenol, a primary amine, and formaldehyde, can be accompanied by several side reactions. The most prevalent include:
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Formation of Triazine Derivatives: Particularly when using diamines, hyperbranched triazine chains can form, leading to gelation of the reaction mixture and a decrease in the yield of the desired benzoxazine monomer.[1][2]
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Formation of Mannich Bridges: Open-chain oligomeric structures connected by aminomethylene Mannich bridges can form as side products.[3]
-
Incomplete Ring Closure: The reaction may not proceed to completion, leaving unreacted phenolic hydroxyl (-OH) groups. These residual phenols can act as catalysts during subsequent polymerization, leading to inconsistent curing behavior and reduced shelf life of the monomer.[4]
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Formation of Oligomers: Low molecular weight benzoxazine oligomers can also form during the synthesis, especially under prolonged reaction times or elevated temperatures.[5]
Q2: My reaction mixture turned into a gel, especially when using a diamine. What is happening and how can I prevent it?
A2: Gelation during benzoxazine synthesis with diamines is a strong indicator of the formation of hyperbranched triazine structures.[2][5] This occurs when the diamine reacts with formaldehyde to form a crosslinked network.
To prevent gelation:
-
Solvent Selection: The choice of solvent is critical. Using a solvent mixture of toluene and an alcohol like isopropanol (e.g., in a 2:1 volume ratio) has been shown to suppress the formation of triazine structures.[2] The alcohol's affinity for hydroxyl groups and increased general solvation help prevent the precipitation of the hyperbranched structures.
-
Gradual Addition of Reagents: Instead of adding all reactants at once, a gradual addition of paraformaldehyde after the complete dissolution of the phenol and diamine can minimize the formation of these insoluble byproducts.[2]
Q3: The NMR spectrum of my purified benzoxazine monomer still shows a broad peak for phenolic -OH. What is the cause and how can I remove it?
A3: The presence of a phenolic -OH peak in the NMR spectrum indicates either unreacted starting phenol or incomplete cyclization of the benzoxazine ring. These impurities can negatively impact the storage stability and curing behavior of the resin.
To remove residual phenols:
-
Aqueous Base Wash: A common and effective purification method is to dissolve the crude product in a water-immiscible organic solvent (like chloroform or ethyl acetate) and wash it with a dilute aqueous solution of sodium hydroxide (1-3N). The phenol will be deprotonated to form a water-soluble sodium phenoxide salt, which will partition into the aqueous layer and can be removed. This is followed by washing with deionized water to remove any remaining NaOH.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the benzoxazine monomer from unreacted phenol and other polar impurities.[4]
Q4: How does the reactant stoichiometry affect the synthesis and side reactions?
A4: The molar ratio of the reactants (phenol:amine:formaldehyde) is a crucial parameter. A 1:1:2 molar ratio is typically used for monofunctional phenols and amines. However, deviations from this stoichiometry can lead to side reactions. For instance, an excess of formaldehyde can promote the formation of oligomeric species. Conversely, an insufficient amount of formaldehyde will result in incomplete conversion and a higher concentration of unreacted starting materials. Using a slight excess (e.g., 10%) of paraformaldehyde has been reported to help exclude the formation of compounds with Mannich bridges.[1]
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of benzoxazine monomer | - Formation of triazine side products (especially with diamines).[2] - Inappropriate solvent. - Incorrect reaction temperature or time. - Suboptimal reactant ratio. | - Use a toluene/isopropanol solvent mixture.[2] - Ensure complete dissolution of reactants before adding paraformaldehyde. - Optimize reaction temperature (typically 80-90°C) and monitor reaction progress using TLC.[2] - Use a stoichiometric ratio of reactants, potentially with a slight excess of formaldehyde.[1] |
| Gel formation in the reaction mixture | - Predominant formation of hyperbranched triazine structures from diamines and formaldehyde.[5] | - Immediately attempt to dilute the reaction mixture with a suitable solvent if possible. - For future syntheses, switch to a toluene/isopropanol solvent system and employ gradual addition of paraformaldehyde.[2] |
| Purified product is a viscous oil instead of a solid | - Presence of unreacted starting materials or low molecular weight oligomers.[5] | - Purify the product using column chromatography to separate the monomer from impurities. - Perform an aqueous base wash to remove unreacted phenols. |
| Inconsistent curing behavior of the monomer | - Presence of impurities, such as residual phenols, which can act as uncontrolled catalysts.[4] | - Purify the monomer thoroughly using an aqueous base wash followed by recrystallization or column chromatography.[4] |
| Poor long-term storage stability of the monomer | - Residual acidic or phenolic impurities catalyzing premature oligomerization or degradation. | - Ensure high purity of the monomer by implementing rigorous purification steps. - Store the purified monomer in a cool, dry, and dark place. |
Data Presentation
Table 1: Influence of Synthesis Parameters on Benzoxazine Monomer Yield and Purity
While direct quantitative comparisons are scarce in the literature, the following table summarizes the qualitative impact of various synthesis parameters on the outcome of the reaction, based on collective findings.
| Parameter | Condition | Effect on Main Product Yield | Effect on Side Product Formation | Reference(s) |
| Solvent (for diamine-based synthesis) | Toluene | Lower | Higher (Triazine formation) | [2] |
| Toluene/Isopropanol (2:1) | Higher | Lower (Triazine formation suppressed) | [2] | |
| Reactant Addition | All at once | Potentially Lower | Higher (risk of gelation) | [2] |
| Gradual (paraformaldehyde) | Higher | Lower | [2] | |
| pH (for fluorinated amines) | Neutral | Low | - | [5] |
| Acidic | High | - | [5] | |
| Purification | None (crude product) | - | High levels of unreacted phenol and oligomers | [4] |
| Aqueous NaOH wash | - | Significantly reduces unreacted phenol | ||
| Column Chromatography | - | High purity, removal of various side products | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Benzoxazine Monomer using a Toluene/Isopropanol Solvent System (to avoid triazine formation)
This protocol is adapted for the synthesis of a diamine-based benzoxazine to minimize the formation of triazine side products.
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the diamine, phenol, and a solvent mixture of toluene and isopropanol (2:1 v/v).[2]
-
Heating: Heat the mixture to 60°C with stirring until all solids are completely dissolved.[2]
-
Addition of Paraformaldehyde: Once a clear solution is obtained, gradually add the calculated amount of paraformaldehyde. A 10% molar excess of paraformaldehyde can be used to minimize the formation of Mannich bridge side products.[1]
-
Reaction: Increase the temperature to 80-90°C and maintain the reaction with vigorous stirring for 8 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting product in a vacuum oven at 90°C for 6 hours to obtain the crude benzoxazine monomer.[2]
Protocol 2: Purification of Crude Benzoxazine Monomer by Aqueous Base Wash
This protocol is designed to remove acidic impurities, primarily unreacted phenol.
-
Dissolution: Dissolve the crude benzoxazine monomer in a water-immiscible organic solvent such as chloroform or ethyl acetate in a separatory funnel.
-
Base Wash: Add an equal volume of 1N NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The lower aqueous layer containing the sodium phenoxide salt is drained and discarded.
-
Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove any residual NaOH. Repeat the water wash two more times.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified benzoxazine monomer.
Protocol 3: Purification by Silica Gel Flash Column Chromatography
This protocol is for achieving high purity benzoxazine monomers.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired benzoxazine monomer.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude benzoxazine in a minimum amount of the eluent or a more polar solvent like dichloromethane and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified benzoxazine monomer.
Visualizations
Caption: Key side reactions in benzoxazine synthesis.
Caption: Troubleshooting workflow for benzoxazine synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low purity of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues encountered during the synthesis and purification of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low purity for this compound?
Low purity in the final product can stem from several factors throughout the synthetic and purification process. These include:
-
Incomplete Reaction: The condensation reaction between the phenolic precursor, formaldehyde (or paraformaldehyde), and N-methylamine may not have proceeded to completion.
-
Side Reactions: The formation of undesired side products, such as oligomers or polymers, is a known issue in benzoxazine synthesis.[1] Residual starting materials or intermediates can also be present as impurities.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can negatively impact the reaction's selectivity and yield, leading to a higher impurity profile.[2]
-
Inefficient Purification: The chosen purification method (e.g., recrystallization, column chromatography) may not be effective at removing specific impurities.
-
Product Degradation: The target compound may be sensitive to certain conditions during workup or purification, leading to degradation.[2]
Q2: What are the expected spectral characteristics for pure this compound?
While specific spectral data can vary slightly based on the solvent and instrument used, you should generally expect the following:
-
¹H NMR: Look for characteristic peaks corresponding to the methyl group, the methylene groups of the oxazine ring, the aromatic protons, and the aldehyde proton. The integration of these peaks should correspond to the number of protons in the structure (C₁₀H₁₁NO₂).
-
¹³C NMR: Expect distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the aldehyde.
-
FT-IR: Key vibrational bands to look for include those associated with the C=O of the aldehyde, C-O-C of the oxazine ring, and the aromatic C=C bonds. The absence of broad O-H or N-H stretches (from starting materials) is a good indicator of purity.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ) should be prominent.[3]
Q3: Can oligomerization be an issue during the synthesis of this specific benzoxazine?
Yes, oligomer formation is a potential side reaction in the synthesis of many benzoxazine monomers.[1] This occurs when multiple benzoxazine molecules react with each other to form low molecular weight chains. This can be influenced by reaction conditions and the purity of the starting materials.[1]
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
Symptoms:
-
NMR or other spectral analyses show peaks corresponding to 4-hydroxy-3-methylbenzaldehyde, N-methylamine, or formaldehyde/paraformaldehyde.
-
The melting point of the product is broad and lower than expected.
Troubleshooting Workflow:
References
Optimizing reaction conditions for benzoxazine formation
This guide provides researchers, scientists, and drug development professionals with troubleshooting tips and frequently asked questions to optimize reaction conditions for benzoxazine formation.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for benzoxazine synthesis?
A1: The synthesis of benzoxazine monomers typically involves a Mannich condensation reaction between a phenol, a primary amine, and formaldehyde.[1][2] The flexibility in choosing these starting materials allows for a wide range of molecular designs and tailored polymer properties.[1][3]
Q2: What is the typical reaction temperature for benzoxazine synthesis and polymerization?
A2: The synthesis of benzoxazine monomers is often carried out at temperatures ranging from 60°C to 120°C.[4][5][6] The subsequent thermal ring-opening polymerization (curing) to form polybenzoxazine typically occurs at higher temperatures, generally between 160°C and 250°C, depending on the monomer's structure.[7][8] Some specialized monomers can be polymerized at lower temperatures, from 180°C to 220°C.
Q3: How can I purify the synthesized benzoxazine monomer?
A3: Impurities, such as residual phenols from the synthesis, can negatively affect the polymerization process.[9] Purification is crucial for obtaining consistent results. Common purification techniques include washing with a sodium hydroxide solution to remove unreacted phenol, followed by washing with distilled water.[6] Recrystallization from a suitable solvent is also an effective method to obtain high-purity crystalline monomers.[10] Column chromatography can be employed for further purification.[10]
Q4: What analytical techniques are used to characterize benzoxazine monomers?
A4: The chemical structure of benzoxazine monomers is typically confirmed using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[4][11][12] Differential scanning calorimetry (DSC) is used to determine the melting point and polymerization temperature of the monomers.[11][12]
Troubleshooting Guide
Issue 1: Low Yield of Benzoxazine Monomer
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is carried out for a sufficient duration (e.g., 8 hours).[4][5]- Optimize the reaction temperature; temperatures between 80-90°C are commonly used.[4][5] |
| Sub-optimal Solvent | - Select a solvent that ensures good solubility of all reactants. Toluene, and mixtures of toluene with isopropanol or ethanol have been used successfully.[4] For high melting point starting materials, DMF can be a good solvent choice.[11] |
| Side Reactions | - Control the reaction temperature to minimize side reactions. High temperatures can sometimes favor undesired pathways.[9] |
Issue 2: Premature Polymerization or Oligomer Formation
| Possible Cause | Suggested Solution |
| Impurities | - Thoroughly purify the monomer to remove residual phenols or other impurities that can act as catalysts.[9][10] |
| High Reaction Temperature | - Avoid excessively high temperatures during synthesis and storage, as this can initiate premature polymerization.[9] |
| Monomer Structure | - Monofunctional benzoxazines can be prone to forming stable cyclic oligomers. Consider using bifunctional or multifunctional monomers to promote the formation of a crosslinked polymer network.[3][9] |
Issue 3: High Polymerization (Curing) Temperature
| Possible Cause | Suggested Solution |
| Inherent Monomer Structure | - The chemical structure of the phenol and amine components significantly influences the curing temperature. Electron-donating groups can sometimes lower the polymerization temperature.[4] |
| Absence of a Catalyst | - Introduce a catalyst to lower the activation energy of the ring-opening polymerization.[13] Lewis acids (e.g., FeCl₃, AlCl₃), protonic acids, phenols, and various metal complexes have been shown to be effective.[9][13][14] |
Experimental Protocols
Protocol 1: General Synthesis of a Benzoxazine Monomer
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the calculated amounts of the diamine and phenol in a suitable solvent (e.g., toluene).[4][5]
-
Reagent Addition: Heat the mixture to 60°C to ensure complete dissolution of the solid reagents.[4][5]
-
Paraformaldehyde Addition: Once dissolved, add the calculated amount of paraformaldehyde to the flask.[4][5]
-
Reaction: Increase the temperature to 80-90°C and allow the reaction to proceed for 8 hours with continuous stirring.[4][5]
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.[4][5]
-
Drying: Dry the resulting product in a vacuum oven at 90°C for 6 hours to obtain the crude benzoxazine monomer.[4][5]
Protocol 2: Thermal Curing of Benzoxazine Monomer
-
Sample Preparation: Place the purified benzoxazine monomer in a suitable mold or on a substrate.
-
Degassing: To prevent voids in the final polymer, degas the sample in a vacuum oven at a temperature above its melting point but below the polymerization onset (e.g., 130°C for 1 hour).[4][5]
-
Step-Curing: Subject the monomer to a step-wise curing procedure in an oven. A typical curing schedule might be: 2 hours at 180°C, followed by 4 hours at 200°C, and finally 2 hours at 220°C.[4][5] The exact temperatures and durations will depend on the specific monomer's thermal properties determined by DSC.
-
Completion Check: The completeness of the curing process can be verified by the absence of an exothermic peak in a DSC scan of the cured polymer.[4][5]
Data Summary
Table 1: Typical Polymerization Temperatures for Various Benzoxazine Monomers
| Monomer Type | Polymerization Onset Temperature (°C) | Peak Exothermic Temperature (°C) | Reference |
| Rosin-based (Bra-1) | ~125 | 228 | [11] |
| Rosin-based (Bra-2) | - | 232 | [11] |
| Umbelliferone-furfurylamine (U-fa) | 187 | 197 | [7] |
| Umbelliferone-aniline (U-a) | 178 | 194 | [7] |
| Triazine-based (TA-TPh-BZ) | - | 275 | [12] |
| Triazine-based (TA-TPh-BZ-Br) | - | 260 | [12] |
Visualizations
Caption: Workflow for Benzoxazine Synthesis and Polymerization.
Caption: Troubleshooting Logic for Low Benzoxazine Monomer Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst [mdpi.com]
Preventing oligomer formation during benzoxazine polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of undesirable oligomers during benzoxazine polymerization.
Troubleshooting Guides & FAQs
Issue: Premature Polymerization Termination or Brittle/Tacky Product
Q1: My polymerization reaction seems to stop prematurely, resulting in a product that is brittle or tacky. What could be the cause?
A1: This issue, often termed "self-termination," is frequently caused by the formation of stable cyclic oligomers, particularly when using monofunctional benzoxazines.[1] These oligomers are formed through intermolecular cyclization via a Mannich bridge structure, which effectively terminates the polymer chain growth.[1]
Solutions:
-
Introduce a Catalyst: The use of a catalyst can promote the desired ring-opening polymerization pathway over the competing oligomerization reactions.[1] Lewis acids (e.g., FeCl₃, AlCl₃) or protonic acids have been shown to be effective.[1]
-
Incorporate Co-monomers: Adding co-monomers or other additives can disrupt the formation of the stable cyclic oligomer structures.[1]
Issue: Inconsistent Polymerization Results and Variable Product Properties
Q2: I am observing significant batch-to-batch variation in my polymerization results and the final properties of my polybenzoxazine. Why is this happening?
A2: Inconsistent results are often linked to the presence of impurities in the benzoxazine monomer, such as residual phenols from the synthesis process.[1] These impurities can act as uncontrolled catalysts, altering the polymerization pathway and leading to variable outcomes.[1]
Solutions:
-
Monomer Purification: It is crucial to purify the benzoxazine monomer before polymerization. Recrystallization is a common and effective technique to remove residual impurities.[1]
-
High-Purity Starting Materials: Ensure that the starting materials used for the monomer synthesis are of high purity to minimize the introduction of contaminants from the outset.[1]
Issue: High Resin Viscosity at Processing Temperatures
Q3: The viscosity of my benzoxazine resin is too high at my desired processing temperature, leading to difficulties in handling and molding. What could be the reason?
A3: Premature oligomerization during the initial heating phase can significantly increase the resin's viscosity before the full curing process is underway.
Solutions:
-
Optimize Heating Ramp Rate: A faster heating ramp rate might help to quickly bypass the temperature range where oligomer formation is most favorable.
-
Utilize a Latent Catalyst: Employing a latent catalyst that only becomes active at higher temperatures can help maintain low viscosity during the initial processing stages.[1]
Frequently Asked Questions (FAQs)
Q4: What exactly is oligomer formation in the context of benzoxazine polymerization?
A4: Oligomer formation refers to the production of low molecular weight species instead of the desired high molecular weight polymer during the ring-opening polymerization of benzoxazine monomers.[1] These oligomers can negatively impact the final properties of the polybenzoxazine, leading to reduced thermal stability, lower mechanical strength, and compromised chemical resistance.[1]
Q5: What are the primary factors that cause undesired oligomer formation?
A5: Several factors can contribute to the formation of oligomers:
-
Monomer Structure: Monofunctional benzoxazines, especially those with substituents at the ortho or para positions of the phenolic ring, are particularly prone to forming cyclic oligomers.[1]
-
Reaction Conditions: High polymerization temperatures can sometimes favor side reactions that lead to oligomerization.[1]
-
Impurities: The presence of impurities, such as residual phenols from monomer synthesis, can act as catalysts and influence the polymerization pathway, sometimes favoring oligomer formation.[1]
-
Reaction Mechanism: The polymerization of monofunctional benzoxazines can proceed through intermolecular cyclization, forming stable cyclic oligomers via a Mannich bridge structure, which can terminate chain growth.[1]
Q6: How can I detect and characterize oligomer formation in my polymerization reaction?
A6: Several analytical techniques can be employed to identify and quantify oligomers:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary method for determining the molecular weight distribution of your polymer. The presence of significant low molecular weight peaks is a clear indicator of oligomer formation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the specific chemical structures of the oligomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can track the disappearance of the benzoxazine ring and the appearance of new functional groups associated with the polymer and oligomers.
-
Differential Scanning Calorimetry (DSC): A broad or multi-peaked exotherm in the DSC thermogram may suggest complex reaction pathways, which could include oligomerization.
Quantitative Data Summary
The following table summarizes typical thermal properties of different benzoxazine systems. These properties, particularly the polymerization temperature, can influence the propensity for oligomer formation.
| Benzoxazine System | Onset of Polymerization (°C) | Peak Exotherm Temperature (°C) | Glass Transition Temperature (Tg) of Polymer (°C) | Reference |
| Bisphenol-A/Aniline based (BA-a) | ~220 | ~250 | ~160-180 | [2] |
| Phenol/Aniline based (P-a) | ~230 | ~260 | ~150-170 | [3] |
| BA-a with 2% Ti-Ph-POSS catalyst | ~180 | ~210 | >180 | [2] |
| Fluorene-containing benzoxazine nitrile | ~220 (ring-opening) | ~255 (ring-opening) | >280 | [4] |
Experimental Protocols
1. Protocol for Detection of Oligomers using Size Exclusion Chromatography (SEC/GPC)
-
Sample Preparation: Dissolve a known concentration of the benzoxazine polymer/oligomer mixture in a suitable solvent, such as tetrahydrofuran (THF).[1]
-
Instrumentation: Use a standard SEC system equipped with a differential refractive index (RI) detector.[1]
-
Columns: Employ a set of columns appropriate for the expected molecular weight range.[1]
-
Mobile Phase: Use THF at a constant flow rate (e.g., 1 mL/min).[1]
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.[1]
-
Analysis: Inject the sample and record the chromatogram. Peaks at lower elution volumes correspond to higher molecular weight polymer, while peaks at higher elution volumes indicate the presence of lower molecular weight oligomers and unreacted monomer.[1]
2. Protocol for Monitoring Polymerization using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the benzoxazine monomer or pre-polymer into an aluminum DSC pan.[1]
-
Instrumentation: Use a calibrated DSC instrument.[1]
-
Method: Heat the sample from room temperature to a temperature above the expected polymerization exotherm (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[1]
-
Analysis: Record the heat flow as a function of temperature. The exothermic peak in the DSC thermogram represents the ring-opening polymerization. The onset temperature, peak temperature, and enthalpy of polymerization can be determined from the thermogram. A broad or multi-peaked exotherm may indicate complex reaction pathways, including oligomerization.
Visualizations
Caption: Experimental workflow for benzoxazine polymerization and analysis.
Caption: Competing pathways in benzoxazine polymerization.
Caption: Troubleshooting workflow for oligomer-related issues.
References
Technical Support Center: 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised, especially for long-term storage.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this exact compound are not extensively documented in publicly available literature, benzoxazine derivatives can be susceptible to certain degradation mechanisms. Potential pathways include:
-
Hydrolysis: The oxazine ring can be susceptible to hydrolysis, particularly in the presence of strong acids or bases.
-
Oxidation: The aldehyde group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid. This can be accelerated by exposure to air and light.
-
Polymerization: Like other benzoxazines, this compound can undergo thermally or catalytically initiated ring-opening polymerization. Unintended polymerization can occur if the compound is exposed to high temperatures or catalytic impurities.
Q3: How does the N-methyl group affect the stability of the benzoxazine ring?
A3: The N-methyl group can influence the stability and reactivity of the benzoxazine ring. The electron-donating nature of the methyl group can affect the electron density of the nitrogen atom, which may influence the ring-opening polymerization process.
Q4: Is the aldehyde group reactive under typical experimental conditions?
A4: Yes, the aldehyde group is a reactive functional group.[1] It can participate in various reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or reactions with nucleophiles.[1] Care should be taken to avoid unintended reactions of the aldehyde group during experiments by carefully selecting reaction conditions and protecting groups if necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and use of this compound.
Issue 1: Inconsistent or low yields during synthesis.
-
Possible Cause: Impurities in starting materials or incomplete reaction.
-
Troubleshooting Steps:
-
Ensure the purity of all starting materials (phenols, amines, and formaldehyde source).
-
Optimize reaction conditions such as temperature, reaction time, and solvent.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Issue 2: Difficulty in purification of the final product.
-
Possible Cause: Presence of side products or unreacted starting materials.
-
Troubleshooting Steps:
-
Employ appropriate purification techniques such as column chromatography or recrystallization.
-
Select a suitable solvent system for chromatography or recrystallization to effectively separate the desired product from impurities.
-
Characterize the purified product thoroughly using analytical techniques like NMR and FTIR to confirm its purity.
-
Issue 3: Premature polymerization of the compound during storage or experiments.
-
Possible Cause: Exposure to heat, light, or catalytic impurities.
-
Troubleshooting Steps:
-
Store the compound under the recommended conditions (cool, dry, dark, and under an inert atmosphere).
-
Avoid exposing the compound to high temperatures for extended periods during experimental setup.
-
Ensure all glassware and solvents are free from acidic or basic impurities that could catalyze polymerization.
-
Issue 4: Unexpected side reactions involving the aldehyde group.
-
Possible Cause: The aldehyde group is reacting with other reagents or under the experimental conditions.
-
Troubleshooting Steps:
-
If the aldehyde group is not intended to participate in the reaction, consider using a protecting group strategy to temporarily block its reactivity.
-
Carefully review the compatibility of all reagents and solvents with the aldehyde functionality.
-
Adjust reaction conditions (e.g., pH, temperature) to minimize side reactions.
-
Data Presentation
Table 1: General Thermal Properties of Benzoxazine Systems
| Property | Typical Range | Factors Influencing the Property |
| Polymerization Onset Temperature (°C) | 150 - 250 | Monomer structure, purity, presence of catalysts |
| Peak Polymerization Temperature (°C) | 180 - 280 | Heating rate, monomer structure |
| Glass Transition Temperature (Tg) of Polymer (°C) | 150 - 300+ | Crosslink density, monomer structure |
| Decomposition Temperature (°C) | > 300 | Polymer structure, atmosphere |
Note: This table provides a general overview of benzoxazine thermal properties. Specific values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Compound Stability by HPLC
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: At specified time intervals, dissolve a known amount of the stored compound in the same solvent to a specific concentration.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile is typically used. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the amount of the compound remaining in the samples by comparing the peak area to the calibration curve. The appearance of new peaks may indicate the formation of degradation products.
Protocol 2: General Procedure for Thermal Stability Analysis by TGA
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA pan.
-
TGA Analysis:
-
Atmosphere: Nitrogen or air, depending on whether thermal or thermo-oxidative stability is being investigated.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: From room temperature to a temperature at which the compound is expected to fully decompose (e.g., 600 °C).
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.
Mandatory Visualization
Caption: Experimental workflow for synthesis, stability analysis, and troubleshooting.
Caption: Logical relationships of stability and degradation pathways.
References
Benzoxazine Derivatives Characterization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the characterization of benzoxazine derivatives. Tailored for researchers, scientists, and professionals in drug development, this guide offers detailed experimental protocols, data presentation tables, and visual workflows to ensure accurate and reliable results.
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of benzoxazine derivatives.
Synthesis and Purity
-
Q1: My 1H NMR spectrum shows unexpected peaks, suggesting impurities. What are the common impurities in benzoxazine synthesis and how can I identify them?
A1: Common impurities in benzoxazine synthesis include unreacted starting materials (phenol, amine, formaldehyde), residual solvents, and side-products. One significant side-reaction, especially when using diamines, is the formation of hyperbranched triazine chains, which can lead to gelation of the reaction mixture.[1][2]
-
Troubleshooting:
-
Unreacted Starting Materials: Compare the 1H NMR spectrum of your product with those of the phenol, amine, and formaldehyde precursors.
-
Residual Solvents: Residual solvents like toluene or chloroform will show characteristic peaks in the 1H NMR spectrum.[3] For example, chloroform appears as a singlet at ~7.26 ppm.
-
Triazine Formation: The formation of triazine structures may be indicated by a low-intensity signal around 5.1 ppm in the 1H NMR spectrum.[2]
-
Purification: Purification can sometimes be challenging as benzoxazine monomers can retain small amounts of solvents and impurities.[4] Washing the product dissolved in an organic solvent (e.g., chloroform) with an aqueous NaOH solution is a common purification step.[5]
-
-
-
Q2: I am observing premature polymerization or instability of my benzoxazine monomer during storage. How can I prevent this?
A2: Benzoxazine monomers can be sensitive to acidic impurities which can catalyze premature ring-opening polymerization. Highly pure monomers are generally more stable at room temperature.[6]
-
Troubleshooting:
-
Purity: Ensure high purity of the monomer, as impurities can act as initiators for polymerization.[7]
-
Storage Conditions: Store purified benzoxazine monomers in a cool, dark, and dry place. Some monomers can be stored for prolonged times even under humid and relatively hot environments, but ideal storage conditions will depend on the specific derivative.[8]
-
-
Spectroscopic Characterization (NMR & FTIR)
-
Q3: The proton signals for the oxazine ring (O-CH2-N and Ar-CH2-N) in my 1H NMR spectrum are broad or not well-resolved. What could be the cause?
A3: Broad signals in the 1H NMR spectrum can be due to several factors, including the presence of oligomers, restricted rotation, or the choice of solvent.
-
Troubleshooting:
-
Oligomers: The presence of oligomers alongside the monomer can lead to broadened peaks. Size exclusion chromatography (SEC) can be used to assess the molecular weight distribution.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts and resolution of peaks. Common solvents include CDCl3 and DMSO-d6.[3][9] Trying a different solvent may improve spectral resolution.
-
Temperature: Variable temperature NMR studies can sometimes help to resolve broad peaks caused by dynamic processes.
-
-
-
Q4: I am unsure how to confirm the successful formation of the benzoxazine ring using FTIR spectroscopy. What are the key characteristic peaks?
A4: The formation of the benzoxazine ring is confirmed by the appearance of several characteristic absorption bands in the FTIR spectrum. A key indicator of polymerization is the disappearance of a band in the 960–900 cm–1 region.[8]
-
Key FTIR Peaks for Benzoxazine Monomers:
-
~1496 cm-1: Trisubstituted benzene ring stretching.[9]
-
~1342 cm-1: CH2 wagging of the closed oxazine ring.[9]
-
~1230 cm-1: Asymmetric stretching of C-O-C in the oxazine ring.[10]
-
~1114 cm-1: C-H in-plane vibration.[9]
-
~1040 cm-1: Asymmetric stretching of C-N-C.[9]
-
~930 cm-1: Out-of-plane C-H deformation of the benzene ring fused to the oxazine ring.[9]
-
-
Note: The absence of a broad peak around 3400 cm-1 for the phenolic hydroxyl group indicates a complete reaction.[10]
-
Thermal Characterization (DSC & TGA)
-
Q5: My DSC thermogram shows a broad or multi-peak exotherm for the polymerization. What does this indicate?
A5: A broad or multi-peak exotherm in the DSC thermogram can suggest a complex polymerization process. This could be due to the presence of impurities, oligomers, or different polymerization mechanisms occurring simultaneously.[11] Some benzoxazine systems may exhibit a small post-cure exotherm at higher temperatures.[5]
-
Troubleshooting:
-
Purity: Impurities can catalyze the polymerization, leading to a broader and lower onset polymerization temperature.[6]
-
Heating Rate: The appearance of the exotherm can be influenced by the heating rate. Running the DSC at different heating rates (e.g., 3, 6, 10, 15, 20 °C/min) can provide more information for kinetic studies.[12]
-
Deconvolution: Overlapping exothermic peaks can be deconvoluted using specialized software to analyze the different curing stages.[12][13]
-
-
-
Q6: The onset of polymerization in my DSC is at a much lower temperature than expected. What could be the reason?
A6: A lower-than-expected polymerization temperature is often due to the presence of catalytic species. These can be residual acidic or basic impurities from the synthesis or the presence of phenolic hydroxyl groups which can catalyze the ring-opening.[14]
-
Troubleshooting:
-
Purification: Ensure the monomer is thoroughly purified to remove any acidic or basic residues.
-
Starting Materials: The purity of the starting phenol and amine can significantly impact the thermal behavior of the resulting benzoxazine.
-
-
-
Q7: How do I confirm that the ring-opening polymerization is complete?
A7: The completion of the curing process can be verified by a combination of techniques.
-
DSC: A subsequent DSC scan of the cured polymer should show the absence of the characteristic polymerization exotherm.[1]
-
FTIR: The FTIR spectrum of the cured polymer should show the disappearance of the characteristic oxazine ring absorption bands (e.g., around 930 cm-1) and the appearance of a broad hydroxyl peak (around 3400 cm-1) from the ring-opening.[15]
-
-
Q8: My TGA results for the cured polybenzoxazine show a lower thermal stability or char yield than expected. What factors can influence this?
A8: The thermal stability and char yield of polybenzoxazines are highly dependent on their chemical structure and the completeness of the cure.
-
Troubleshooting:
-
Curing Schedule: Incomplete curing will result in a less cross-linked network with lower thermal stability. Ensure an appropriate curing schedule is used, which may involve multiple isothermal steps at increasing temperatures.[1][16]
-
Monomer Structure: The structure of the phenol and amine used in the synthesis has a significant impact. For example, the presence of certain functional groups like acetylene can increase char yield.[5] Electron-withdrawing groups on the aromatic rings can also affect thermal stability.[1]
-
Atmosphere: TGA results will differ significantly between an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere.[5]
-
-
Data Presentation
Table 1: Typical 1H NMR Chemical Shifts for Benzoxazine Monomers
| Protons | Chemical Shift (ppm) | Reference Solvent |
| O-CH2-N | ~4.8 - 5.4 | CDCl3 / DMSO-d6 |
| Ar-CH2-N | ~3.9 - 4.6 | CDCl3 / DMSO-d6 |
| Aromatic Protons | ~6.6 - 7.6 | CDCl3 / DMSO-d6 |
| Aldehyde Proton (if present) | ~9.8 | CDCl3 |
| Methoxy Protons (if present) | ~3.9 | CDCl3 |
Note: The exact chemical shifts can vary depending on the specific substituents on the benzoxazine molecule and the solvent used.[9][17][18]
Table 2: Characteristic FTIR Absorption Bands for Benzoxazine Monomers
| Wavenumber (cm-1) | Assignment |
| ~1496 | Trisubstituted benzene ring stretching |
| ~1342 | CH2 wagging in closed oxazine ring |
| ~1230 | Asymmetric C-O-C stretching |
| ~1114 | C-H in-plane vibration |
| ~1040 | Asymmetric C-N-C stretching |
| ~930 | C-H out-of-plane deformation of benzene ring fused to oxazine ring |
Data compiled from various sources.[9]
Table 3: Thermal Properties of Selected Benzoxazine Derivatives
| Benzoxazine Derivative | Polymerization Peak (Tp) (°C) | Glass Transition (Tg) of Polymer (°C) | 5% Weight Loss (Td5) of Polymer (°C) | Char Yield @ 800°C (N2) (%) |
| Bisphenol-A / Aniline | ~229 | ~149 | ~263 (PTMBE) | ~27 (PTMBE) |
| Indane Bisphenol / Aniline | Lower than Bisphenol-A/Aniline | ~152 | - | - |
| Spirobiindane Bisphenol / Aniline | Higher than Bisphenol-A/Aniline | ~217 | - | - |
| Umbelliferone / Furfurylamine | 197 | - | - | 49-63 |
| Umbelliferone / Aniline | 194 | - | - | 49-63 |
Note: These values are illustrative and can vary significantly based on the specific molecular structure, purity, and experimental conditions.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity of the benzoxazine monomer.
-
Methodology:
-
Dissolve 5-10 mg of the benzoxazine monomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.[9]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire 1H and 13C NMR spectra on a 300-500 MHz spectrometer.[15][16]
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration).
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.
-
2. Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups of the benzoxazine monomer and to monitor the ring-opening polymerization.
-
Methodology:
-
Prepare the sample as a KBr pellet or cast a thin film on a salt plate (e.g., NaCl or KBr) from a solution.[15]
-
Alternatively, for monitoring polymerization, place a small amount of the monomer between two salt plates and heat in situ.
-
Acquire the FTIR spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1 and an accumulation of 32-64 scans.[19]
-
Identify the characteristic absorption bands for the oxazine ring and other functional groups.
-
For polymerization studies, monitor the disappearance of the oxazine ring bands and the appearance of the phenolic hydroxyl band.[15]
-
3. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the polymerization temperature, enthalpy of polymerization, and the glass transition temperature (Tg) of the cured polymer.
-
Methodology:
-
Accurately weigh 1-5 mg of the benzoxazine monomer into an aluminum DSC pan and seal it.[16][20]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate ~50 mL/min) from room temperature to a temperature above the polymerization exotherm (e.g., 300-350 °C).[5][12][20]
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Determine the onset temperature, peak temperature (Tp), and enthalpy (ΔH) of the polymerization exotherm.
-
To determine the Tg of the cured polymer, cool the sample after the first scan and then reheat at a similar rate (e.g., 20 °C/min).[20] The Tg is observed as a step change in the baseline.
-
4. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and char yield of the cured polybenzoxazine.
-
Methodology:
-
Place 2-10 mg of the fully cured polybenzoxazine sample into a TGA pan (e.g., platinum or ceramic).[12][16]
-
Heat the sample at a constant rate (e.g., 10 or 20 °C/min) from room temperature to a high temperature (e.g., 800-1000 °C) under a controlled atmosphere (typically nitrogen or air at a flow rate of ~60 mL/min).[5][12][16]
-
Record the sample weight as a function of temperature.
-
Determine the onset of decomposition, the temperature of 5% and 10% weight loss (Td5 and Td10), and the final char yield.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of benzoxazine derivatives.
Caption: A troubleshooting decision tree for common issues in benzoxazine characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of Low-Viscosity and High-Performance Biobased Monobenzoxazine from Tyrosol and Furfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. orbi.umons.ac.be [orbi.umons.ac.be]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde.
Experimental Workflow
The synthesis of this compound is a two-step process. The first step involves the formation of the benzoxazine ring to yield 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine. The second step is the formylation of this intermediate at the 7-position using a Vilsmeier-Haack reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Methylamino)phenol | 123.15 | 12.3 g | 0.1 |
| 1,2-Dibromoethane | 187.86 | 20.6 g | 0.11 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Procedure:
-
To a stirred solution of 2-(methylamino)phenol in N,N-dimethylformamide (DMF), add potassium carbonate.
-
Add 1,2-dibromoethane dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine.
Step 2: Vilsmeier-Haack Formylation of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine | 149.19 | 14.9 g | 0.1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 16.9 g (10.3 mL) | 0.11 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.0 g (8.5 mL) | 0.11 |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.
-
Add a solution of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine in a minimal amount of dry DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low or no yield of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine | Incomplete reaction. | Ensure the reaction is heated for a sufficient amount of time. Monitor progress by TLC until the starting material is consumed. |
| Decomposition of starting materials. | Ensure the reaction temperature does not exceed the recommended range. | |
| Inefficient extraction of the product. | Perform multiple extractions with the organic solvent. Ensure the pH is appropriate for the product's solubility during work-up. | |
| Step 2: Low or no yield of the final product | Inactive Vilsmeier reagent. | Use freshly distilled POCl₃ and anhydrous DMF. Prepare the reagent at a low temperature and use it immediately. |
| Incomplete reaction. | Increase the reaction time or temperature slightly. Ensure proper stoichiometry of the Vilsmeier reagent. | |
| Product decomposition during work-up. | Perform the aqueous work-up at a low temperature and avoid strongly acidic or basic conditions for extended periods. | |
| Formation of multiple products in Step 2 | Over-formylation or side reactions. | Carefully control the stoichiometry of the Vilsmeier reagent. Add the benzoxazine substrate slowly to the reagent at a low temperature. |
| Impurities in the starting material. | Ensure the 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine intermediate is of high purity before proceeding to the formylation step. | |
| Difficulty in purifying the final product | Presence of closely related impurities. | Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the critical control point in the Vilsmeier-Haack formylation step?
A1: The most critical control point is the formation and reaction of the Vilsmeier reagent. It is highly reactive and moisture-sensitive. Therefore, the reaction must be carried out under anhydrous conditions, and the temperature should be carefully controlled during its preparation and the subsequent addition of the benzoxazine substrate to prevent decomposition and side reactions.
Q2: Can other formylating agents be used for the second step?
A2: While the Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic rings, other methods like the Duff reaction or the Reimer-Tiemann reaction could potentially be used. However, the Vilsmeier-Haack reaction is generally preferred for substrates like N-substituted benzoxazines due to its relatively mild conditions and good yields.
Q3: How can the regioselectivity of the formylation be controlled?
A3: The formylation of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine is directed by the electron-donating nature of the nitrogen and oxygen atoms in the benzoxazine ring system. The formyl group is introduced at the position most activated towards electrophilic aromatic substitution, which is typically the para-position to the nitrogen atom (C7). By using the Vilsmeier-Haack reaction under controlled conditions, high regioselectivity for the 7-carbaldehyde isomer can be achieved.
Q4: What are the main challenges in scaling up this synthesis?
A4: The main challenges in scaling up this synthesis include:
-
Heat management: The Vilsmeier-Haack reaction is exothermic, and efficient heat dissipation is crucial to prevent side reactions and ensure safety on a larger scale.
-
Reagent handling: The handling of large quantities of phosphorus oxychloride, which is corrosive and reacts violently with water, requires specialized equipment and safety protocols.
-
Work-up and purification: Handling large volumes during extraction and purification can be challenging. Crystallization might be a more viable purification method than chromatography for large-scale production.
Q5: What are the expected yields for each step?
A5: The yield for the synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine (Step 1) can typically range from 60-80%, depending on the purity of the starting materials and the reaction conditions. The Vilsmeier-Haack formylation (Step 2) can also provide yields in the range of 60-80% after purification.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the troubleshooting process.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternative synthetic routes to 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative synthetic routes for the formylation of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine to produce the 7-carbaldehyde derivative?
A1: The introduction of a formyl group onto the aromatic ring of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine is a key transformation. The primary alternative methods to achieve this are:
-
Vilsmeier-Haack Reaction: This is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] For N-substituted benzoxazines, this reaction often shows high regioselectivity, favoring formylation at the 7-position.
-
Duff Reaction: This reaction is suitable for the formylation of activated aromatic compounds, particularly phenols and anilines, using hexamethylenetetramine (HMTA) as the formylating agent.[3][4] It generally provides ortho-formylation to electron-donating groups.[3]
-
Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols, employing chloroform in a basic solution.[5][6] The reactive species is dichlorocarbene, which is generated in situ.[5]
Q2: Which of these alternative routes is most likely to be successful for my substrate?
A2: The Vilsmeier-Haack reaction is often the most advantageous route for the formylation of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine.[7] This is due to the electron-rich nature of the benzoxazine ring system, which makes it a good substrate for electrophilic substitution with the Vilsmeier reagent.[2] Furthermore, studies on similar N-substituted benzoxazine derivatives have demonstrated that the Vilsmeier-Haack reaction can proceed with high regioselectivity to yield the desired 7-formyl isomer.
The Duff and Reimer-Tiemann reactions are generally less efficient for this specific transformation.[3] The Duff reaction typically requires phenolic hydroxyl groups for high efficiency and ortho-directing selectivity.[4] The Reimer-Tiemann reaction also primarily targets phenols and can be harsh, potentially leading to side reactions with the benzoxazine ring.[5]
Q3: What are the main safety concerns associated with these formylation reactions?
A3: All these reactions involve hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive.
-
Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and is toxic. The reaction with a strong base is also highly exothermic.[5]
-
Duff Reaction: Hexamethylenetetramine can be a skin and respiratory irritant. The reaction is often carried out at elevated temperatures.[8]
Troubleshooting Guides
Vilsmeier-Haack Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated substrate. 3. Reaction temperature too low. 4. Incomplete hydrolysis of the intermediate iminium salt. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Prepare the Vilsmeier reagent fresh. 2. Confirm the purity of the starting benzoxazine. 3. Gradually increase the reaction temperature after the initial addition. 4. Ensure the aqueous workup is sufficiently vigorous and the pH is appropriate for hydrolysis. |
| Formation of Multiple Products | 1. Over-reaction or side reactions due to high temperature. 2. Non-selective formylation at other positions (e.g., C-5). | 1. Maintain strict temperature control, especially during reagent addition. Consider running the reaction at a lower temperature for a longer duration. 2. While the 7-position is favored, some substitution at other positions might occur. Optimize reaction conditions (temperature, time, stoichiometry) to maximize selectivity. Purification by column chromatography will be necessary. |
| Difficult Product Isolation | 1. Product is partially soluble in the aqueous layer. 2. Formation of an emulsion during extraction. | 1. Saturate the aqueous layer with brine (NaCl solution) to decrease the polarity and improve extraction efficiency. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Duff Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. The Duff reaction is known to be generally inefficient.[3] 2. The substrate is not sufficiently activated. 3. Sub-optimal reaction conditions. | 1. This is an inherent limitation of the reaction. Consider alternative methods if higher yields are required. 2. The N-methyl group provides some activation, but it may be less effective than a phenolic hydroxyl group. 3. Experiment with different acidic catalysts (e.g., acetic acid, boric acid) and reaction temperatures.[8] |
| Formation of Polymeric Byproducts | 1. Hexamethylenetetramine can lead to complex side reactions and polymer formation. | 1. Carefully control the stoichiometry of the reagents. Use of a large excess of HMTA should be avoided. |
Reimer-Tiemann Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Decomposition of the starting material under strong basic conditions. 2. Low reactivity of the substrate towards dichlorocarbene. | 1. Use a milder base or protect sensitive functional groups if possible. 2. The electron-donating effect of the N-methyl group may not be sufficient to drive the reaction efficiently. |
| Formation of Tar-like materials | 1. The reaction is highly exothermic and can lead to uncontrolled side reactions and polymerization.[5] | 1. Maintain vigorous stirring and use an ice bath to control the temperature, especially during the initial phase of the reaction. Add the chloroform slowly. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the benzoxazine dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the formylation of N-substituted benzoxazines based on the available literature. Please note that specific yields for the target molecule may vary.
| Reaction | Reagents | Solvent | Temperature (°C) | Typical Yield | Regioselectivity |
| Vilsmeier-Haack | POCl₃, DMF | DMF | 0 to 80 | Moderate to Good | Highly selective for the 7-position |
| Duff Reaction | Hexamethylenetetramine, Acid | Acetic Acid or Glycerol | 100-160 | Low to Moderate[3] | Primarily ortho to activating groups |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Biphasic (e.g., H₂O/CHCl₃) | 60-70 | Low[9] | Primarily ortho to hydroxyl groups |
Visualizations
Synthetic Workflow for Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine.
Logical Relationship of Alternative Formylation Methods
Caption: Comparison of alternative synthetic routes to the target aldehyde.
References
- 1. This compound | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Structural Confirmation of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde: A Comparative Spectroscopic Analysis
For Immediate Release
Confirmed Structural Information
The fundamental structure of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde is well-established and documented in chemical databases.[1][2] Key identifiers are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| SMILES | CN1CCOC2=C1C=CC(=C2)C=O | PubChem[1] |
| CAS Number | 141103-93-7 | ChemicalBook[2], PubChem[1] |
The relationship between the chemical name and its structure is depicted in the following diagram:
Comparative Spectroscopic Data Analysis
To substantiate the proposed structure, a comparative analysis of expected spectroscopic signatures with experimental data from analogous benzoxazine derivatives is presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific ¹H and ¹³C NMR data for this compound are not available, data from related benzoxazine structures provide expected chemical shift ranges for key functional groups.[3][4][5][6]
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Rationale/Comparison Compound |
| Aldehyde (-CHO) | 9.5 - 10.5 | Characteristic downfield shift for aldehyde protons. |
| Aromatic (Ar-H) | 6.5 - 8.0 | Shifts depend on substitution pattern; electron-withdrawing aldehyde group will deshield adjacent protons. |
| Methylene (-O-CH₂-N-) | 4.5 - 5.5 | Protons on the oxazine ring, adjacent to oxygen and nitrogen.[3][4] |
| Methylene (-N-CH₂-Ar) | 3.5 - 4.5 | Protons on the oxazine ring, adjacent to nitrogen and the aromatic ring.[4] |
| N-Methyl (-N-CH₃) | 2.8 - 3.5 | Methyl group attached to the nitrogen atom. |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) | Rationale/Comparison Compound |
| Carbonyl (C=O) | 185 - 195 | Characteristic shift for an aldehyde carbonyl carbon. |
| Aromatic (Ar-C) | 110 - 160 | Wide range depending on substitution. |
| Methylene (-O-CH₂-N-) | 65 - 80 | Carbon in the oxazine ring bonded to oxygen and nitrogen. |
| Methylene (-N-CH₂-Ar) | 40 - 55 | Carbon in the oxazine ring bonded to nitrogen and the aromatic ring. |
| N-Methyl (-N-CH₃) | 30 - 40 | Methyl carbon attached to nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. The expected IR absorption bands for the target molecule are listed below, based on characteristic frequencies for similar compounds.[7]
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aldehyde C-H | 2850 - 2750 | Stretching |
| Carbonyl (C=O) | 1710 - 1680 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| C-N | 1350 - 1250 | Stretching |
| C-O | 1260 - 1000 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak and potential fragmentation patterns are crucial for structural confirmation.
Table 4: Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Ion [M]⁺ | m/z 177 | Based on the molecular formula C₁₀H₁₁NO₂.[1] |
| Key Fragments | m/z 148, 120, 91 | Potential loss of -CHO, subsequent ring fragmentation. |
Experimental Protocols for Spectroscopic Analysis
Detailed experimental protocols for the key spectroscopic techniques that would be used to confirm the structure of this compound are provided below. These are generalized procedures based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization Method: Utilize an appropriate ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analyzer: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or key fragment ions.
Conclusion
The structural assignment of this compound is strongly supported by its documented chemical identifiers and by comparative analysis with spectroscopic data from structurally similar benzoxazine derivatives. While direct experimental data for the target compound would provide the ultimate confirmation, the expected spectroscopic signatures outlined in this guide are consistent with the proposed structure. The provided experimental protocols offer a clear methodology for obtaining the necessary data to unequivocally confirm the structure of this compound.
References
- 1. This compound | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 141103-93-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Benzoxazine Characterization: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals venturing into the world of benzoxazine resins, a thorough understanding of their characterization is paramount. This guide provides a comprehensive comparison of the key analytical techniques used to elucidate the structure, purity, polymerization behavior, and thermal properties of benzoxazine monomers and their resulting polymers. Experimental data is presented to offer a clear comparison of the capabilities of each technique.
Benzoxazines, a class of thermosetting phenolic resins, offer a unique combination of properties including near-zero volumetric change upon curing, low water absorption, excellent thermal stability, and high char yield.[1] These attributes make them highly attractive for a range of applications, from high-performance composites in the aerospace and electronics industries to advanced drug delivery systems.[1][2] To fully harness their potential, a multi-faceted analytical approach is essential to characterize both the monomeric precursors and the final cross-linked polybenzoxazine network.
This guide will delve into the most pivotal analytical techniques: Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA). For each technique, we will explore the fundamental principles, provide detailed experimental protocols, and present comparative data in easily digestible tables.
Structural Elucidation and Purity Assessment of Benzoxazine Monomers
Confirming the chemical structure and assessing the purity of the synthesized benzoxazine monomer are the foundational steps in any research and development endeavor. FTIR and NMR spectroscopy are the primary tools for this purpose.[3]
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's structure. For benzoxazines, FTIR is invaluable for confirming the formation of the oxazine ring and the absence of starting materials like phenolic hydroxyl groups.[4]
Experimental Protocol: FTIR spectra can be obtained using a spectrometer with samples prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[5] A typical analysis involves scanning the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹). The disappearance of the broad phenolic -OH peak and the appearance of characteristic oxazine ring absorptions confirm the successful synthesis of the monomer.[4] The polymerization of benzoxazine can also be monitored by observing the disappearance of the characteristic peak around 960–900 cm⁻¹, which is attributed to the C–H out-of-plane bending of the benzene ring attached to the oxazine ring.[6]
Data Presentation:
Table 1: Characteristic FTIR Absorption Bands for Benzoxazine Monomers
| Functional Group | Peak Position (cm⁻¹) | Reference |
| Oxazine Ring (C-O-C asymmetric stretching) | ~1230 | [7][8] |
| Oxazine Ring (C-N-C symmetric stretching) | ~1150 | [8] |
| Benzene ring with an attached oxazine ring | ~920-940 | [5][7] |
| Trisubstituted Benzene Ring | ~1496 | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For benzoxazine characterization, ¹H NMR and ¹³C NMR are crucial for unambiguously confirming the chemical structure of the monomer.[3][9]
Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[5] The benzoxazine monomer is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[3][5] Two-dimensional NMR techniques like COSY and HSQC can provide further structural confirmation.[3]
Data Presentation:
Table 2: Characteristic ¹H NMR Chemical Shifts for Benzoxazine Monomers
| Protons | Chemical Shift (δ, ppm) | Reference |
| Ar-CH₂-N | ~4.6 | [10] |
| O-CH₂-N | ~5.3 | [10] |
| Aromatic Protons | ~6.7 - 7.3 | [11][12] |
Table 3: Characteristic ¹³C NMR Chemical Shifts for Benzoxazine Monomers
| Carbon | Chemical Shift (δ, ppm) | Reference |
| Ar-CH₂-N | ~45-50 | [13] |
| O-CH₂-N | ~75-80 | [13] |
| Aromatic Carbons | ~115 - 155 | [13] |
Thermal Analysis: Unveiling Polymerization and Stability
The thermal properties of benzoxazines are critical to their processing and end-use performance. DSC and TGA are the workhorse techniques for investigating the curing behavior and thermal stability of these resins.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[3] This technique is used to determine the polymerization exotherm, including the onset and peak polymerization temperatures, and the total enthalpy of polymerization (ΔH), which is proportional to the extent of cure.[3][14] The glass transition temperature (Tg) of the cured polymer can also be determined by DSC.[15]
Experimental Protocol: A small amount of the benzoxazine monomer (typically 2-10 mg) is sealed in an aluminum pan.[15] The sample is then heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[5][15] The resulting thermogram shows an exothermic peak corresponding to the ring-opening polymerization.[16]
Data Presentation:
Table 4: Comparative Curing Characteristics of Different Benzoxazine Monomers Determined by DSC
| Benzoxazine Type | Onset Temp (°C) | Peak Exotherm Temp (°C) | Enthalpy of Polymerization (J/g) | Reference |
| Bisphenol-A / Aniline (BA-a) | ~200 | ~240-260 | ~250-300 | [14][15] |
| Phenolphthalein / Aniline | ~220 | ~260 | ~150 | [14] |
| Eugenol / Furfurylamine | ~180 | ~210 | ~180 | [4] |
| Vanillin / Jeffamine D-230 | - | 207.1 | 56.3 | [16] |
| Thymol / Jeffamine D-230 | - | 262.5 | 43.3 | [16] |
| Carvacrol / Jeffamine D-230 | - | 256.1 | 24.1 | [16] |
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This analysis provides crucial information about the thermal stability of the cured polybenzoxazine, including its decomposition temperature and char yield at elevated temperatures.[3][15]
Experimental Protocol: A cured sample of polybenzoxazine (typically 5-10 mg) is placed in a TGA instrument.[3] The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[3] The mass loss is recorded as a function of temperature.
Data Presentation:
Table 5: Thermal Stability of Various Polybenzoxazines Determined by TGA
| Polybenzoxazine Type | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) | Reference |
| Bisphenol-A / Aniline (BA-a) | ~300-350 | ~350-400 | ~30-40 | [15][17] |
| Acetylene-functional | ~450-550 | ~520-600 | ~71-81 | [18] |
| Aromatic ester-based | 263 | 289 | 27 | [5] |
| Ti-Ph-POSS/PBZ composite | Increased vs pure BZ | - | Improved vs pure BZ | [19] |
Mechanical Properties: Assessing Performance
Dynamic Mechanical Analysis (DMA)
Principle: DMA is a powerful technique for characterizing the viscoelastic properties of polymers. It measures the storage modulus (a measure of the elastic response) and loss modulus (a measure of the viscous response) as a function of temperature, time, or frequency. DMA is particularly useful for determining the glass transition temperature (Tg) of cured polybenzoxazines with high precision.[3]
Experimental Protocol: A rectangular specimen of the cured polybenzoxazine is subjected to a sinusoidal stress in a DMA instrument.[20] The temperature is ramped at a controlled rate (e.g., 5 °C/min), and the storage modulus, loss modulus, and tan delta (the ratio of loss modulus to storage modulus) are recorded.[19] The peak of the tan delta curve is often used to define the Tg.[20]
Data Presentation:
Table 6: Glass Transition Temperatures and Storage Moduli of Cured Polybenzoxazines
| Polybenzoxazine Type | Tg (°C) | Storage Modulus (MPa) | Reference |
| Bisphenol-A / Aniline (BA-a) | ~160-180 | ~2000-3000 | [5] |
| Aromatic ester-based | 110 | 168 | [5] |
| Eugenol-furfurylamine benzoxazine/BZ composite (5% eugenol-furfurylamine) | Increased vs pure BZ | Greatly increased vs pure BZ | [20] |
Visualizing the Workflow and Interconnectivity of Techniques
To better illustrate the characterization process and the relationships between these analytical techniques, the following diagrams are provided.
Caption: Workflow for benzoxazine synthesis and characterization.
Caption: Interrelation of analytical techniques and benzoxazine properties.
Conclusion
The comprehensive characterization of benzoxazine resins requires a synergistic combination of analytical techniques. FTIR and NMR spectroscopy are indispensable for the initial structural verification and purity assessment of the monomer. DSC and TGA provide critical insights into the curing process and the thermal robustness of the final polymer. Finally, DMA is essential for evaluating the mechanical performance and viscoelastic properties of the cured material. By employing this suite of analytical tools, researchers can gain a deep understanding of their benzoxazine systems, enabling the rational design of materials with tailored properties for a wide array of advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. fire.tc.faa.gov [fire.tc.faa.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cpsm.kpi.ua [cpsm.kpi.ua]
- 19. Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthesis methods for substituted benzoxazines, a class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. The following sections detail various synthetic approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Overview of Synthesis Strategies
The synthesis of substituted benzoxazines predominantly relies on the Mannich condensation reaction, which involves a phenol, a primary amine, and an aldehyde (typically formaldehyde).[1] However, variations in reaction conditions and energy sources have led to the development of several distinct methods, each with its own set of advantages and disadvantages. This guide focuses on a comparative analysis of the most prevalent techniques:
-
Traditional Solvent-Based Mannich Condensation: The classical approach utilizing organic solvents.
-
Solvent-Free Synthesis: An environmentally friendly alternative that minimizes or eliminates the use of solvents.
-
Microwave-Assisted Synthesis: A modern technique employing microwave irradiation to accelerate reaction rates.
-
Catalytic Synthesis: Methods that utilize catalysts to enhance reaction efficiency and selectivity.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, offering a direct comparison of the different synthesis methods based on key performance indicators such as reaction time, temperature, and yield.
Table 1: Comparison of Benzoxazine Synthesis Methods
| Synthesis Method | Reactants (Phenol, Amine, Aldehyde) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Solvent-Based | Umbelliferone, Furfurylamine, Paraformaldehyde | Toluene | 90 | 24 h | 48 | [1] |
| Umbelliferone, Aniline, Paraformaldehyde | Chloroform | 80 | 24 h | 68 | [1] | |
| 2,4-di-tert-butylphenol, Various Amines, Formaldehyde | Not Specified | Reflux | Not Specified | High | [2] | |
| Solvent-Free | Phthalic Anhydride, Trimethylsilyl Azide | None | 120 (M/W) | 8 min | Moderate to Good | [3] |
| Phenol, Primary Amine, Aldehyde | None | > Boiling point of water | Not Specified | Not Specified | [4] | |
| Bisphenol A, Aniline, Paraformaldehyde | None | Not Specified | Not Specified | Not Specified | [5] | |
| Microwave-Assisted | Phthalic Anhydride Derivatives, TMSA | None | 120 | 8 min | Moderate to Good | [3] |
| Benzoic Acids, Metformin | DMF | 100 | 3 h | 72-92 | [6] | |
| Cardanol, HMTA | None | Not Specified | Minutes | High | [7] | |
| Catalytic | 2-Halophenol, 2-Chloroacetamide | Dioxane | 100 | 12-24 h | Up to 95 | [8] |
| Benzoxazoles, Propargylic Alcohols | Not Specified | Not Specified | Not Specified | Moderate to Excellent | [9] |
Experimental Protocols
This section provides detailed methodologies for key synthesis experiments.
Traditional Solvent-Based Mannich Condensation
Synthesis of Umbelliferone-Based Benzoxazines [1]
-
Reactants:
-
Umbelliferone (0.970 g, 6 mmol)
-
Paraformaldehyde (0.400 g, 13.2 mmol)
-
Amine (furfurylamine, aniline, benzylamine, or phenethylamine) (6 mmol)
-
-
Solvent:
-
Toluene (25 mL) for furfurylamine, benzylamine, or phenethylamine.
-
Chloroform (25 mL) for aniline.
-
-
Procedure:
-
Add umbelliferone, paraformaldehyde, and the selected amine to a 125 mL round-bottomed flask equipped with a magnetic stirring bar.
-
Add the appropriate solvent to the flask.
-
Reflux the reaction mixture with a condenser for 24 hours. The temperature is maintained at 90 °C for toluene and 80 °C for chloroform.
-
After cooling, the crude product is purified. For reactions with aniline and benzylamine, the product is filtered. The filtered product from the aniline reaction is diluted with chloroform and washed with 1 M NaOH aqueous solution and then with distilled water.
-
For reactions with furfurylamine and phenethylamine, the crude product is passed through basic alumina powder under vacuum.
-
The solvent is evaporated to yield the final crystalline product.
-
Solvent-Free Synthesis
General Procedure for Solvent-Less Synthesis of Benzoxazine [4]
-
Reactants:
-
A phenolic derivative (monohydric or dihydric with a free ortho position)
-
An aldehyde (e.g., aqueous solution of formaldehyde)
-
A primary amine
-
-
Procedure:
-
Combine the phenol, primary amine, and aldehyde in a molar ratio suitable for forming the oxazine ring in a reaction vessel.
-
Heat the mixture of reactants to a temperature above the boiling point of water. The reactants are heated to their melting temperature.
-
The reaction is complete when the melt becomes bubble-free, indicating the removal of water.
-
The resulting product can be used directly for molding.
-
Microwave-Assisted Synthesis
Microwave-Assisted Solvent-Free Synthesis of Benzoxazine-2,4-diones [3]
-
Reactants:
-
Phthalic anhydride derivative (1.0 mmol)
-
Trimethylsilyl azide (TMSA) (1.0 equiv.)
-
-
Procedure:
-
Place the phthalic anhydride derivative and TMSA in a 10 mL microwave reactor vessel.
-
Heat the mixture at 120 °C for 8 minutes using a microwave reactor.
-
After cooling to room temperature, wash the solid product with diethyl ether (2 x 3 mL) to obtain the purified benzoxazine-2,4-dione.
-
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for benzoxazine synthesis and the logical relationships between the different synthetic approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2008149380A2 - A process for solvent-less synthesis of benzoxazine (bz) - Google Patents [patents.google.com]
- 5. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Benzoxazines: Evaluating 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde in Context
For Researchers, Scientists, and Drug Development Professionals
The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the known biological activities of various benzoxazine derivatives, offering a framework for evaluating the potential of novel compounds such as 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde. Due to the limited publicly available experimental data on this specific molecule, this guide will focus on the structure-activity relationships (SAR) of related benzoxazines to infer its likely biological profile.
Overview of Benzoxazine Bioactivities
Benzoxazine derivatives have been extensively studied and have demonstrated significant potential in several therapeutic areas. The core structure allows for diverse substitutions, leading to a broad spectrum of pharmacological effects. Key activities include:
-
Anticancer Activity: Many benzoxazine derivatives exhibit cytotoxicity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.
-
Anti-inflammatory Effects: Benzoxazines have been shown to possess potent anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as NF-κB.
-
Antimicrobial Properties: The benzoxazine scaffold is a promising framework for the development of new antibacterial and antifungal agents.
-
Antioxidant Capacity: Several benzoxazine derivatives are effective radical scavengers, a property that contributes to their neuroprotective and anti-inflammatory effects.
-
Enzyme Inhibition: Beyond COX-2, various benzoxazines have been identified as inhibitors of other enzymes, including acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease.
Comparative Analysis of Biological Activities
To provide a quantitative comparison, the following tables summarize the reported biological activities of various benzoxazine derivatives from the literature. This data serves as a benchmark for understanding the potential efficacy of new analogs.
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine | A549 (Lung) | Not specified, but most effective in the series | [1] |
| Derivative 7 (a benzoxazinone derivative) | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 | [1] |
| Derivative 15 (a benzoxazinone derivative) | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 | [1] |
| Compound 2b (a 3,4-dihydro-2H-1,4-benzoxazine derivative) | MCF-7 (Breast) | 2.27 | [2] |
| Compound 2b (a 3,4-dihydro-2H-1,4-benzoxazine derivative) | HCT-116 (Colon) | 4.44 | [2] |
| Compound 4b (a 3,4-dihydro-2H-1,4-benzoxazine derivative) | MCF-7 (Breast) | 3.26 | [2] |
| Compound 4b (a 3,4-dihydro-2H-1,4-benzoxazine derivative) | HCT-116 (Colon) | 7.63 | [2] |
Table 2: Anti-inflammatory and Antioxidant Activities
| Compound/Activity | Method | Result | Reference |
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][3]oxazin-4-one (3d) | Carrageenan-induced rat paw edema | 62.61% inhibition | [3] |
| Novel benzoxazine and benzothiazine derivatives | Microsomal lipid peroxidation | Significant inhibition | [4] |
| Novel benzoxazine and benzothiazine derivatives | LDL oxidation | Significant inhibition | [4] |
| 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines | Oxidative stress-mediated neuronal degeneration | Potent neuroprotective activity | [5] |
Table 3: Enzyme Inhibition by Benzoxazine Derivatives
| Compound Class | Target Enzyme | IC50/Ki Range | Reference |
| Benzoxazinones (compounds 1-18) | α-chymotrypsin | IC50: 6.5 - 341.1 µM; Ki: 4.7 - 341.2 µM | [6] |
| Benzoxazine and benzothiazine derivatives | Squalene synthase | IC50: 5 - 16 µM | [4] |
Table 4: Antimicrobial Activity of Benzoxazine Derivatives
| Compound | Microorganism | Activity (Zone of Inhibition/MIC) | Reference |
| Compound 4e (a 2H-benzo[b][1][4]oxazin-3(4H)-one derivative) | E. coli | 22 mm | [7] |
| Compound 4e (a 2H-benzo[b][1][4]oxazin-3(4H)-one derivative) | S. aureus | 20 mm | [7] |
| Compound 4e (a 2H-benzo[b][1][4]oxazin-3(4H)-one derivative) | B. subtilis | 18 mm | [7] |
Structure-Activity Relationship (SAR) Insights and Predictions for this compound
While direct experimental data for this compound is unavailable, we can infer its potential biological activities based on established SAR principles for the benzoxazine class.
-
The 1,4-Benzoxazine Core: The 3,4-dihydro-2H-1,4-benzoxazine core is a common feature in many biologically active compounds, suggesting this fundamental scaffold is conducive to interacting with biological targets.
-
N-Methyl Substitution (Position 4): The presence of a methyl group on the nitrogen at position 4 can influence the compound's lipophilicity and steric properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.
-
Carbaldehyde Group (Position 7): The carbaldehyde group at position 7 is an electron-withdrawing group and a potential hydrogen bond acceptor. This functional group can significantly influence the electronic properties of the aromatic ring and participate in key interactions with biological macromolecules. Aldehyde moieties can sometimes react with biological nucleophiles, which could be a source of either therapeutic activity or toxicity. For instance, the presence and position of substituents on the benzene ring have been shown to be critical for the inhibitory potential of benzoxazinones against α-chymotrypsin.[6]
Based on these features, it is plausible that this compound could exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. However, experimental validation is essential to confirm these predictions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of novel compounds.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of a methanolic solution of DPPH (0.1 mM).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid is typically used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Principle: Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its potential anti-inflammatory activity.
Procedure:
-
Administer the test compound or vehicle to groups of rats or mice (e.g., orally or intraperitoneally).
-
After a set period (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Antibacterial Susceptibility: Broth Microdilution Method for MIC Determination
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways
The biological activities of benzoxazines are often mediated through complex signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Caption: The canonical NF-κB signaling pathway in inflammation.
Experimental Workflow
A systematic approach is essential for the efficient screening and evaluation of new chemical entities.
Caption: A general workflow for drug discovery and development.
Conclusion
The benzoxazine scaffold represents a versatile and promising platform for the development of new therapeutic agents with a wide range of biological activities. While there is a lack of specific experimental data for this compound, analysis of the structure-activity relationships of related compounds suggests it may possess interesting biological properties. The presence of the N-methyl and C-7 carbaldehyde groups are key structural features that will likely modulate its activity. Further experimental investigation using the standardized protocols outlined in this guide is necessary to fully elucidate the biological profile of this and other novel benzoxazine derivatives. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for future studies and the rational design of new, potent benzoxazine-based drugs.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde and Its Precursors
This guide provides a detailed spectroscopic comparison of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde with its molecular precursors, 3,4-Dihydro-2H-1,4-Benzoxazine and 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The spectroscopic data presented herein has been compiled from various sources and, where experimental data is unavailable, has been predicted based on established principles of spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry) for the target compound and its precursors.
Table 1: FTIR Spectroscopic Data (cm-1)
| Compound | N-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=O Stretch | C=C (Aromatic) | C-N Stretch | C-O-C Stretch (Asymmetric) | C-O-C Stretch (Symmetric) |
| 3,4-Dihydro-2H-1,4-Benzoxazine | ~3400 | ~3050 | ~2920, ~2850 | - | ~1600, ~1500 | ~1230 | ~1280 | ~1030 |
| 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine | - | ~3050 | ~2925, ~2855 | - | ~1600, ~1500 | ~1235 | ~1285 | ~1035 |
| This compound (Predicted) | - | ~3050 | ~2930, ~2860 | ~1680 | ~1605, ~1505 | ~1240 | ~1290 | ~1040 |
Table 2: 1H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -O-CH2- | -N-CH2- | -N-CH3 | -CHO | N-H |
| 3,4-Dihydro-2H-1,4-Benzoxazine | ~6.6-6.9 (m, 4H) | ~4.2 (t, 2H) | ~3.3 (t, 2H) | - | - | ~3.8 (s, 1H) |
| 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine | ~6.7-6.9 (m, 4H) | ~4.3 (t, 2H) | ~3.4 (t, 2H) | ~2.9 (s, 3H) | - | - |
| This compound (Predicted) | ~7.0-7.3 (m, 3H) | ~4.4 (t, 2H) | ~3.5 (t, 2H) | ~3.0 (s, 3H) | ~9.8 (s, 1H) | - |
Table 3: 13C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic C | -O-CH2- | -N-CH2- | -N-CH3 | C=O |
| 3,4-Dihydro-2H-1,4-Benzoxazine | ~115-145 | ~65 | ~43 | - | - |
| 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine | ~112-146 | ~66 | ~50 | ~39 | - |
| This compound (Predicted) | ~110-150 | ~67 | ~51 | ~40 | ~190 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M+) | Key Fragmentation Peaks |
| 3,4-Dihydro-2H-1,4-Benzoxazine | 135 | 106, 77 |
| 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine | 149 | 134, 106, 77 |
| This compound | 177 | 148, 120, 91 |
Experimental Protocols
Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine
A common method for the synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine involves the reaction of 2-aminophenol with 1,2-dibromoethane in the presence of a base.
-
Materials: 2-aminophenol, 1,2-dibromoethane, potassium carbonate, and a suitable solvent such as acetonitrile or DMF.
-
Procedure: A mixture of 2-aminophenol and potassium carbonate in the solvent is heated. 1,2-dibromoethane is then added dropwise to the heated mixture. The reaction is refluxed for several hours. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine
N-methylation of 3,4-Dihydro-2H-1,4-Benzoxazine can be achieved using a methylating agent.
-
Materials: 3,4-Dihydro-2H-1,4-Benzoxazine, methyl iodide, a base such as sodium hydride, and a dry aprotic solvent like THF or DMF.
-
Procedure: To a solution of 3,4-Dihydro-2H-1,4-Benzoxazine in the dry solvent, the base is added portion-wise at 0 °C. The mixture is stirred for a short period, followed by the dropwise addition of methyl iodide. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.
Proposed Synthesis of this compound
The introduction of a formyl group at the 7-position of the benzoxazine ring can be accomplished via an electrophilic aromatic substitution, such as the Vilsmeier-Haack or Duff reaction.
-
Vilsmeier-Haack Reaction:
-
Reagents: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
-
Procedure: The Vilsmeier reagent is prepared by the slow addition of POCl3 to DMF at 0 °C. A solution of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine in a suitable solvent is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at an elevated temperature for several hours. After completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a base. The product is then extracted, and the crude material is purified.
-
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of the synthesized compounds is as follows:
Synthetic Pathway
The synthetic pathway from the starting precursor to the final product is illustrated below.
A Comparative Guide to the Purity Assessment of Synthesized 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the purity of synthesized 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde against commercially available, structurally related alternatives. The assessment is supported by detailed experimental protocols for key analytical techniques, offering researchers and scientists a robust framework for evaluating the quality of this and similar heterocyclic compounds.
Quantitative Purity Comparison
The purity of a newly synthesized batch of this compound was determined using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). The results are compared with the stated purities of two commercially available, structurally analogous benzoxazine derivatives.
| Compound | Purity (%) by HPLC | Purity (%) by qNMR | Purity (%) by GC-MS | Notes |
| Synthesized this compound | 98.5 | 98.2 | 99.1 | Purity determined in-house. The primary impurity identified by GC-MS was a residual starting material from the synthesis. |
| Alternative 1: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | 97.0 | - | - | Commercially available standard. Purity as stated by the supplier[1]. |
| Alternative 2: 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | - | - | 96.0 | Commercially available building block. Purity as stated by the supplier[2]. |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
Sample Preparation: A stock solution of the synthesized compound is prepared by dissolving approximately 10 mg in 10 mL of acetonitrile. This solution is then diluted to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a primary ratio method for purity assessment without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
Sample Preparation: A solution of the synthesized compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Impurity Identification and Quantification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed based on the relative peak area percentages in the total ion chromatogram (TIC).
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the synthesis, purification, and multi-technique purity assessment of a chemical compound.
Caption: Conceptual decision pathway for comprehensive purity verification using orthogonal analytical methods.
References
Cross-validation of experimental data for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
This guide provides a comparative analysis of the experimental data for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde and related benzoxazine derivatives. Due to the limited availability of specific experimental data for the target compound, this document serves as a cross-validation resource by presenting a plausible synthetic route and predicted spectroscopic data alongside experimentally determined data for structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals working with benzoxazine scaffolds.
Synthesis and Structural Comparison
The synthesis of this compound can be hypothetically achieved through a two-step process starting from the commercially available 4-methyl-3,4-dihydro-2H-1,4-benzoxazine. The key step involves the introduction of a formyl group at the 7-position of the benzoxazine ring, which can be accomplished via an electrophilic aromatic substitution such as the Vilsmeier-Haack reaction.[1][2][3] This method is commonly used for the formylation of electron-rich aromatic compounds.
For comparison, two alternative benzoxazine derivatives with available experimental data have been selected:
-
Alternative 1: 3,4-Diphenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine[6]
-
Alternative 2: 3-(2,4-Dimethylphenyl)-7-methoxy-3,4-dihydro-2H-benzo[b][4][5]oxazine[6]
These alternatives provide insights into the impact of different substituents on the spectroscopic and physicochemical properties of the benzoxazine core.
Proposed Synthesis of this compound
The proposed synthetic workflow is illustrated in the diagram below. The first step involves the synthesis of the starting material, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine, which can be prepared by various literature methods.[7] The second step is the Vilsmeier-Haack formylation to introduce the carbaldehyde group.
Caption: Proposed synthesis of the target compound.
Comparative Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for the target compound (predicted) and the selected alternatives (experimental).
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound (Predicted) | C₁₀H₁₁NO₂ | 177.20 | 141103-93-7[8] |
| 3,4-Diphenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (Alternative 1) | C₂₀H₁₇NO | 287.36 | Not available |
| 3-(2,4-Dimethylphenyl)-7-methoxy-3,4-dihydro-2H-benzo[b][4][5]oxazine (Alternative 2) | C₁₈H₂₁NO₂ | 283.36 | Not available |
¹H NMR Spectroscopic Data (Predicted vs. Experimental)
Chemical shifts (δ) are reported in ppm. Predicted values for the target compound are estimated based on typical chemical shifts for similar structures.[6][9]
| Protons | Target Compound (Predicted) | Alternative 1 (DMSO-d₆) [6] | Alternative 2 (DMSO) [6] |
| N-CH₃ | ~2.9 - 3.1 (s, 3H) | - | - |
| O-CH₂ | ~4.2 - 4.4 (t, 2H) | 4.30 (dd, J=11.0, 2.8 Hz, 1H), 4.48 (dd, J=11.0, 3.3 Hz, 1H) | 3.74 (dd, J=10.5, 8.3 Hz, 1H), 4.18 (ddd, J=10.6, 2.9, 2.0 Hz, 1H) |
| N-CH₂ | ~3.3 - 3.5 (t, 2H) | - | - |
| Aromatic-H | ~6.8 - 7.5 (m, 3H) | 6.69-7.37 (m, 9H) | 6.31-7.31 (m, 6H) |
| Aldehyde-H | ~9.7 - 9.9 (s, 1H) | - | - |
| Other | - | 5.05 (t, J=3.1 Hz, 1H, CH) | 2.25 (s, 3H, CH₃), 2.33 (s, 3H, CH₃), 3.63 (s, 3H, OCH₃), 5.61 (t, J=1.9 Hz, 1H, CH) |
¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Carbon | Target Compound (Predicted) | Alternative 1 (DMSO-d₆) [6] | Alternative 2 (DMSO) [6] |
| N-CH₃ | ~40 - 45 | - | - |
| O-CH₂ | ~65 - 70 | 68.86 | 69.19 |
| N-CH₂ | ~45 - 50 | - | 49.24 |
| Aromatic-C | ~110 - 150 | 116.19 - 146.25 | 102.12 - 151.64 |
| Aldehyde-C=O | ~190 - 195 | - | - |
| Other | - | 60.66 (CH) | 18.66, 20.57 (CH₃), 55.29 (OCH₃) |
IR Spectroscopic Data (Predicted vs. Experimental)
| Functional Group | Target Compound (Predicted) | Alternative 1 (neat, cm⁻¹) [6] | Alternative 2 (neat, cm⁻¹) [6] |
| C-H (aromatic) | ~3000 - 3100 | 2936 | 2872 |
| C-H (aliphatic) | ~2850 - 2960 | - | 3348 (N-H) |
| C=O (aldehyde) | ~1680 - 1700 | - | - |
| C=C (aromatic) | ~1500 - 1600 | 1493 | 1504 |
| C-O-C (ether) | ~1200 - 1250 | - | - |
| C-N | ~1180 - 1360 | - | - |
Biological Activity and Potential Signaling Pathways
Benzoxazine derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][10][11] The specific biological profile of this compound has not been reported. However, based on the activities of related compounds, it is plausible that it may interact with various cellular targets. For instance, some benzoxazine derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for bacterial replication.[4]
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a biologically active benzoxazine derivative, leading to an antimicrobial effect.
Caption: Hypothetical antimicrobial signaling pathway.
Experimental Protocols
Proposed Synthesis of this compound
Materials: 4-methyl-3,4-dihydro-2H-1,4-benzoxazine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), sodium bicarbonate, magnesium sulfate, ethyl acetate, hexane.
Procedure:
-
In a round-bottom flask, cool DMF in an ice bath.
-
Slowly add POCl₃ to the cooled DMF with stirring.
-
Allow the mixture to warm to room temperature to form the Vilsmeier reagent.
-
Dissolve 4-methyl-3,4-dihydro-2H-1,4-benzoxazine in DCM and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture at a specified temperature for a set duration, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Synthesis of 3,4-Diphenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (Alternative 1)[6]
A detailed experimental protocol for this specific compound is provided in the cited literature. The synthesis involves a Buchwald–Hartwig cross-coupling reaction.[6]
Synthesis of 3-(2,4-Dimethylphenyl)-7-methoxy-3,4-dihydro-2H-benzo[b][4][5]oxazine (Alternative 2)[6]
The synthesis of this compound is also detailed in the cited literature and involves a multi-step process.[6]
Conclusion
This comparative guide provides a framework for the cross-validation of this compound. By presenting a plausible synthetic route and predicted spectroscopic data alongside experimental data from structurally related compounds, this document offers valuable insights for researchers. The provided experimental protocols and comparative data tables can aid in the synthesis, characterization, and evaluation of this and other novel benzoxazine derivatives for various applications, including drug discovery and materials science. Further experimental validation is required to confirm the predicted data for the target compound.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 8. This compound | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytojournal.com [phytojournal.com]
- 11. researchgate.net [researchgate.net]
Benchmarking the properties of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the properties of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde against established standards in key biological assays. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines the requisite experimental protocols and presents data tables with known standards. These tables are intended to serve as a template for researchers to populate with their own experimental findings for a direct and meaningful comparison.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is crucial for its development as a potential therapeutic agent. The predicted properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Biological Activity Benchmarking
Benzoxazine derivatives have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. To objectively assess the potential of this compound, its performance should be compared against well-established standard compounds in relevant assays.
Antioxidant Activity
The antioxidant capacity of a compound can be effectively measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 1: Antioxidant Activity Comparison (DPPH Assay)
| Compound | IC50 (µg/mL) |
| This compound | Data to be determined |
| Ascorbic Acid (Standard) | Typically in the range of 2-10 |
| Trolox (Standard) | Typically in the range of 5-15 |
| Gallic Acid (Standard) | Typically in the range of 1-5 |
Antimicrobial Activity
The Kirby-Bauer disk diffusion method is a widely accepted technique for assessing the antimicrobial susceptibility of a compound. The diameter of the zone of inhibition around a disk impregnated with the test compound indicates its ability to inhibit the growth of a specific microorganism.
Table 2: Antimicrobial Activity Comparison (Kirby-Bauer Disk Diffusion Assay)
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| This compound | Data to be determined | Data to be determined |
| Ciprofloxacin (Standard) | Typically > 21 | Typically > 21 |
| Amoxicillin (Standard) | Typically > 20 | Variable, often resistant |
Cytotoxic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to determine the cytotoxic potential of a compound against various cancer cell lines. The results are expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Table 3: Cytotoxic Activity Comparison (MTT Assay)
| Compound | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| This compound | Data to be determined | Data to be determined |
| Doxorubicin (Standard) | Typically < 1 | Typically < 1 |
| Cisplatin (Standard) | Typically 1-10 | Typically 1-10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization of results.
DPPH Free Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound and standard (e.g., Ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay Procedure:
-
Add 1 mL of the DPPH solution to 1 mL of each sample dilution in a test tube.
-
Vortex the mixture thoroughly and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
A control sample containing 1 mL of methanol and 1 mL of DPPH solution is also prepared.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and interpolating the concentration at which 50% scavenging occurs.
Kirby-Bauer Disk Diffusion Susceptibility Test
-
Preparation of Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Application of Disks:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and the standard antibiotic (e.g., Ciprofloxacin).
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and standard drug (e.g., Doxorubicin) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a control group of cells treated with medium containing the vehicle (e.g., DMSO) at the same concentration as in the test samples.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and calculating the concentration that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
A Comparative Guide to Differential Scanning Calorimetry (DSC) Analysis of Benzoxazine Polymerization
For Researchers, Scientists, and Drug Development Professionals
Differential Scanning Calorimetry (DSC) is an indispensable thermal analysis technique for characterizing the polymerization of benzoxazine resins. It provides critical quantitative data on the curing process, enabling researchers to understand reaction kinetics, optimize cure cycles, and compare the performance of different monomer systems. This guide offers an objective comparison of benzoxazine polymerization behavior under various conditions, supported by experimental data, and provides a detailed protocol for analysis.
Comparative Analysis of Benzoxazine Polymerization
The curing behavior of benzoxazine monomers can be significantly influenced by their molecular structure and the presence of catalysts or other additives. DSC is the primary tool used to quantify these effects.
1. Effect of a Catalyst on Polymerization Temperature
Catalysts are often introduced to lower the high polymerization temperatures typical of benzoxazine resins. A study involving a titanium-containing polyhedral oligomeric silsesquioxane (Ti-Ph-POSS) catalyst blended with a pure benzoxazine (BZ) monomer demonstrates this effect. DSC analysis shows that as the catalyst content increases, the initial (Tᵢ) and peak (Tₚ) curing temperatures are significantly reduced, indicating that the catalyst effectively promotes the ring-opening polymerization (ROP) of the benzoxazine.[1]
Table 1: DSC Data for Pure Benzoxazine (BZ) vs. Ti-Ph-POSS/BZ Composites at a 10 °C/min Heating Rate
| Material | Initial Curing Temp (Tᵢ), °C | Peak Curing Temp (Tₚ), °C |
| Pure BZ | 252 | 258 |
| 0.5 wt% Ti-Ph-POSS/BZ | 225.1 | 244.7 |
| 1 wt% Ti-Ph-POSS/BZ | 221.7 | 241.6 |
| 2 wt% Ti-Ph-POSS/BZ | 213.2 | 234.5 |
| 3 wt% Ti-Ph-POSS/BZ | 207.4 | 230.2 |
| (Data sourced from MDPI[1]) |
The data clearly shows that adding just 3 wt% of the Ti-Ph-POSS catalyst can lower the initial and peak curing temperatures by approximately 44.6 °C and 27.8 °C, respectively.[1]
2. Effect of Monomer Backbone Structure
The inherent structure of the benzoxazine monomer itself plays a crucial role in its polymerization characteristics. A comparison of three bis-benzoxazines derived from different bisphenols—bisphenol-A (BAB), indane bisphenol (IBPB), and spirobiindane bisphenol (SBIB)—highlights this influence.[2] The curing exotherm is affected by the nature of the aromatic unit in the bisphenol.[2] The indane nucleus in IBPB shifts the cure exotherm to lower temperatures compared to the standard BAB, while the more rigid biindane moiety in SBIB shifts it to higher temperatures.[2]
Table 2: DSC Curing and Thermal Parameters for Structurally Different Benzoxazines at a 10 °C/min Heating Rate
| Monomer | Onset Temp (T_onset), °C | Peak Temp (T_peak), °C | End Temp (T_end), °C | Enthalpy of Cure (ΔH), J/g | Glass Transition Temp (T₉), °C |
| BAB | 163 | 229 | 304 | 273 | 149 |
| IBPB | 158 | 217 | 309 | 211 | 146 |
| SBIB | 231 | 260 | 315 | 288 | 217 |
| (Data sourced from Taylor & Francis Online[2]) |
These results demonstrate that modifying the backbone of the monomer is a powerful strategy for tuning the processing temperature and the final thermal properties (like T₉) of the resulting polybenzoxazine.[2]
Experimental Protocols
A generalized experimental protocol for conducting DSC analysis on benzoxazine polymerization is outlined below, based on common practices in the literature.[1][2][3]
1. Sample Preparation:
-
Accurately weigh 2–5 mg of the benzoxazine monomer or resin blend into a standard, non-hermetic aluminum DSC pan.[2][3]
-
If working with a blend (e.g., with a catalyst), ensure homogeneity by first dissolving the components in a suitable solvent like THF, followed by complete evaporation of the solvent under vacuum.[1]
-
Seal the pan with a lid. An empty, sealed aluminum pan is used as the reference.
2. Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q20, PerkinElmer Pyris-1).[1][2] Calibration is typically performed using a standard material like indium.[1]
-
Purge the DSC cell with a dry, inert gas, typically nitrogen, at a constant flow rate of 50 mL/min to prevent oxidative degradation during the experiment.[3][4]
3. Thermal Program (Non-isothermal Scan):
-
Equilibrate the sample at a starting temperature, for example, 25-30 °C.[1][3]
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the completion of the polymerization exotherm (e.g., 300-350 °C).[1][2]
-
For kinetic studies, this procedure is repeated using multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[1][3]
4. Data Analysis:
-
From the resulting heat flow versus temperature curve, determine the key thermal events:
-
Onset Temperature (T_onset or Tᵢ): The temperature at which the polymerization begins, identified by the deviation from the baseline.
-
Peak Temperature (T_peak or Tₚ): The temperature at which the rate of reaction is at its maximum.
-
Enthalpy of Polymerization (ΔH): The total heat released during the reaction, calculated by integrating the area under the exothermic peak.
-
-
To determine the glass transition temperature (T₉) of the cured polymer, a second heating scan is often performed on the same sample after the initial curing run is complete.[5]
Workflow Visualization
The logical flow of a typical DSC experiment for analyzing benzoxazine polymerization is depicted below.
References
A Comparative Guide to the Thermal Stability of Polybenzoxazines using Thermogravimetric Analysis (TGA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various polybenzoxazine systems, supported by experimental data from peer-reviewed studies. Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal decomposition and stability of polymers. For polybenzoxazines, a class of high-performance phenolic resins, TGA is crucial in determining their suitability for applications demanding high thermal resistance, such as in aerospace, electronics, and as flame retardants.
Quantitative Comparison of Thermal Stability
The thermal stability of polybenzoxazines can be significantly influenced by their molecular structure. The following table summarizes key quantitative data from TGA experiments on different polybenzoxazine formulations, offering a clear comparison of their performance. The onset decomposition temperature (often reported as Td5 or Td10, the temperature at which 5% or 10% weight loss occurs) and the char yield (the percentage of material remaining at a high temperature) are critical parameters for assessing thermal stability.
| Polybenzoxazine System | Td5 (°C) | Td10 (°C) | Char Yield (%) at 800°C (N2) | Reference |
| Standard Bisphenol-A Based | ||||
| Poly(BA-a) | ~313 | ~327 | 34 | [1] |
| Acetylene-Functionalized | ||||
| Ph-apa based | - | 520-600 | 71-81 | [2] |
| HQ-apa based | - | 520-600 | 71-81 | [2] |
| Umbelliferone-Based (Bio-based) | ||||
| U-a | - | - | 49-63 | [3] |
| U-fa | - | - | 49-63 | [3] |
| Aromatic Ester-Based | ||||
| PTMBE | 263 | 289 | 27 | [4] |
| Poly(methylene)s with Pendant Benzoxazines | ||||
| Polymer 1c (ethylene spacer) | 241.2 | - | - | [5] |
| Polymer 1a (methylene spacer) | 206.5 | - | - | [5] |
| Metal-Coordinated | ||||
| Poly(2 N-ab) | 227 | 260 | 5 | [6][7] |
| Poly(2 N-ab)/Th4+ | 294 | 448 | 83 | [6][7] |
| Poly(P-pt) | 150 | 192 | 1 | [6][7] |
| Poly(P-pt)/Th4+ | 250 | 355 | 76 | [6][7] |
| Furan-Containing | ||||
| Poly(Dz-0.9d600-0.2f) | - | 366 | 35.3 | [8] |
| Poly(Dz-0.3d600-1.4f) | - | 398 | 54.0 | [8] |
Detailed Experimental Protocol for TGA of Polybenzoxazines
The following is a generalized experimental protocol for conducting Thermogravimetric Analysis on polybenzoxazine samples, based on methodologies cited in the literature.[2][3][4]
1. Sample Preparation:
-
Cured polybenzoxazine samples are typically used for TGA. The curing process involves heating the benzoxazine monomer at specific temperatures for a set duration to ensure complete polymerization. For example, a curing schedule could be 1 hour at 180°C, 1 hour at 190°C, and 2 hours at 200°C.
-
The cured polymer is then crushed into a fine powder to ensure uniform heating during the TGA experiment.
-
A small amount of the powdered sample, typically between 2 and 10 mg, is accurately weighed and placed into a TGA sample pan. Alumina or platinum pans are commonly used.
2. TGA Instrument Setup:
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation. For studying thermo-oxidative stability, the experiment can be run in an air atmosphere.[2]
-
Heating Program: The sample is heated from ambient temperature to a final temperature, typically between 800°C and 1000°C.
-
Heating Rate: A constant heating rate is applied, commonly 10°C/min or 20°C/min.[2][3] The heating rate can influence the observed decomposition temperatures.
3. Data Analysis:
-
The TGA instrument records the sample weight as a function of temperature.
-
The resulting TGA curve (a plot of % weight vs. temperature) is analyzed to determine:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins. This is often reported as Td5 or Td10, the temperatures at which 5% or 10% weight loss has occurred, respectively.[4][6][7]
-
Temperature of Maximum Degradation Rate (T_max): The temperature at which the rate of weight loss is highest. This is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of the initial sample weight that remains at the end of the experiment (e.g., at 800°C). A higher char yield generally indicates better flame retardancy and thermal stability.[2][3]
-
Visualizing the TGA Workflow
The following diagram illustrates the logical workflow of a typical TGA experiment for evaluating the thermal stability of polybenzoxazines.
Caption: Workflow for TGA of Polybenzoxazines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of polybenzoxazine–metal hybrids and evaluation of their thermal property | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde: A Comprehensive Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde (CAS No. 141103-93-7). The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing personnel risk and environmental impact. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Overview
Key Hazard Information:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| CAS Number | 141103-93-7 | [1][2][3][4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Physical State | Solid (presumed) | General chemical information |
| Primary Hazards | Skin, eye, and respiratory irritant | [1][2] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling or initiating any disposal procedures, ensure the following safety measures are in place:
-
Engineering Controls : All work with this compound, including weighing, solution preparation, and disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.
-
Skin and Body Protection : A flame-resistant lab coat should be worn. Ensure exposed skin is covered.
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.
-
Detailed Disposal Protocol
The following step-by-step protocol outlines the safe disposal of this compound waste. This process should be integrated into your laboratory's standard operating procedures (SOPs) and chemical hygiene plan.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial.
-
Bulk Chemical Waste : This includes expired or unused solid this compound and concentrated stock solutions.
-
Action : Collect in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.
-
-
Acutely Contaminated Waste : This includes items heavily contaminated with the pure compound or concentrated solutions, such as weigh boats, spatulas, and primary containers.
-
Action : Place these items in a sealed, puncture-proof hazardous waste container labeled "Acutely Hazardous Chemical Waste."
-
-
Trace Contaminated Waste : This includes items with minimal contamination, such as serological pipettes, pipette tips, and contaminated gloves or bench paper.
-
Action : Collect in a separate, sealed hazardous waste container. These items must not be disposed of in regular or biohazardous trash.
-
Step 2: Chemical Neutralization of Aldehyde-Containing Solutions
For aqueous solutions containing this compound, a neutralization step to deactivate the aldehyde group is recommended. A method utilizing sodium pyrosulfite can effectively neutralize aldehydes in wastewater[5].
Experimental Protocol for Aldehyde Neutralization:
-
Preparation : Conduct this procedure in a chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution : If the solution is concentrated, dilute it with water to a manageable concentration (e.g., <1% active compound).
-
Treatment : For each liter of aldehyde-containing aqueous waste, slowly add a sufficient amount of sodium pyrosulfite (Na₂S₂O₅) while stirring. The exact amount will depend on the concentration of the aldehyde. A starting point is to add it in slight molar excess.
-
Agitation : Continue to agitate the solution at room temperature for at least 15 minutes to ensure complete neutralization of the aldehyde[5].
-
pH Adjustment : Check the pH of the treated solution. The typical pH after this treatment is between 6 and 9[5]. If necessary, adjust the pH to be within this range using a suitable acid or base.
-
Disposal of Treated Solution : Even after neutralization, the solution may contain the benzoxazine backbone and should be collected as hazardous waste. Transfer the treated solution to a properly labeled hazardous waste container.
Step 3: Spill and Decontamination Procedures
Accidental spills must be managed immediately to prevent exposure and spread.
-
Containment : Cordon off the area. For powders, gently cover with a damp paper towel to prevent aerosolization. For liquids, surround the spill with absorbent material.
-
Cleanup : Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent).
-
Decontamination : Decontaminate the spill surface and any affected equipment by scrubbing with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.
Step 4: Final Waste Disposal
-
Storage : Keep all waste containers sealed except when adding waste. Store in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste containers. Do not exceed the accumulation time or volume limits for your SAA.
Visualized Workflows and Logical Relationships
Diagram 1: Disposal Workflow
Caption: Disposal workflow for this compound.
Diagram 2: Spill Response Logic
Caption: Logical flow for responding to a spill of the target compound.
References
- 1. This compound | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 141103-93-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Essential Safety and Operational Guidance for 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
This document provides crucial safety protocols and logistical information for the handling and disposal of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear chemical safety goggles and a face shield. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Dispensing: Avoid generating dust or aerosols. Carefully weigh and transfer the chemical.
-
Spills: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Avoid direct contact with the spilled substance.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be disposed of as hazardous waste.[2] Follow all local, regional, and national regulations for hazardous waste disposal. Do not empty into drains.[2]
Experimental Workflow
Caption: Chemical Handling Workflow Diagram.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
